Quercetin 4'-Glucoside-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H20O12 |
|---|---|
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
3,5,7-trihydroxy-2-[2,3,6-trideuterio-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1/i1D,2D,3D |
Clé InChI |
OIUBYZLTFSLSBY-XKJGKHDGSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Quercetin 4'-Glucoside-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063) 4'-Glucoside-d3 is a deuterated form of Quercetin 4'-O-glucoside, a naturally occurring flavonoid. Flavonoids are a class of polyphenolic compounds widely distributed in fruits and vegetables, and they are of significant interest to the scientific community due to their potential health benefits. Quercetin and its glycosides have been reported to possess antioxidant, anti-inflammatory, and antineoplastic properties. The deuterated form, Quercetin 4'-Glucoside-d3, serves as an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and biological significance.
Physicochemical Properties
This compound is a stable isotope-labeled compound intended for laboratory and research use. It is not intended for human consumption or therapeutic applications.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₇D₃O₁₂ | [1] |
| Molecular Weight | 467.39 g/mol | [1] |
| Unlabeled CAS Number | 20229-56-5 | [1] |
| Appearance | Solid (typically a yellow powder) | [2] |
| Solubility | Highly water-soluble | [2] |
| Storage | Keep in a tightly closed vial, store in a refrigerator. Should be kept in darkness and at low temperatures (< -5°C) for long-term storage. | [1][2] |
Analytical Methodologies
The primary application of this compound is as an internal standard in quantitative analyses of Quercetin 4'-O-glucoside and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Experimental Protocol: Quantification of Quercetin 4'-O-glucoside in Human Plasma using UPLC-MS/MS
This protocol is adapted from established methods for the analysis of quercetin and its glycosides in biological fluids.
3.1.1 Sample Preparation (Plasma)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
3.1.2 UPLC Conditions
| Parameter | Condition |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of quercetin and its metabolites (e.g., a linear gradient from 5% to 95% B over several minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.1.3 MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Quercetin 4'-O-glucoside | Precursor ion (m/z) 463.1 → Product ion (m/z) 301.0 |
| This compound (Internal Standard) | Precursor ion (m/z) 466.1 → Product ion (m/z) 304.0 (projected) |
| Cone Voltage | Optimized for each compound |
| Collision Energy | Optimized for each transition |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Quantitative Data
The following table summarizes key quantitative data related to the bioavailability and biological activity of Quercetin 4'-O-glucoside.
| Parameter | Value | Organism/System | Reference |
| Peak Plasma Concentration (Cmax) | 2.1 ± 1.6 µg/mL | Human | [3] |
| Time to Peak Plasma Concentration (Tmax) | 0.7 ± 0.3 hours | Human | [3] |
| IC50 for DPPH radical scavenging (Quercetin) | 36.15 ± 0.30 mg/mL | In vitro | [2] |
| IC50 for Superoxide radical scavenging (Quercetin) | 19.3 ± 0.26 mg/mL | In vitro | [2] |
| IC50 for Angiotensin-Converting Enzyme (ACE) Inhibition (Quercetin 4'-glucoside) | 143.5 µM | In vitro | |
| IC50 for Acetylcholinesterase (AChE) Inhibition (Quercetin 4'-glucoside) | 1.331 µM | In vitro | [4] |
Biological Activity and Signaling Pathways
Quercetin and its glycosides, including Quercetin 4'-O-glucoside, are known to exert a range of biological effects, primarily attributed to their antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Quercetin has been shown to inhibit the NF-κB signaling pathway, thereby reducing inflammation.
Caption: Quercetin 4'-Glucoside inhibits the NF-κB signaling pathway.
Antioxidant Activity: Activation of the Nrf2 Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Quercetin can activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system.
Caption: Quercetin 4'-Glucoside activates the Nrf2 antioxidant pathway.
Synthesis and Metabolism
Synthesis
The synthesis of this compound is a specialized chemical process involving the introduction of deuterium (B1214612) atoms into the quercetin or glucoside moiety. Enzymatic synthesis methods are also employed for the production of quercetin glucosides, utilizing glucosyltransferases to attach glucose units to the quercetin aglycone.
Metabolism Workflow
Upon oral ingestion, Quercetin 4'-O-glucoside undergoes significant metabolism in the body. It is first hydrolyzed to its aglycone form, quercetin, which is then rapidly conjugated in the intestines and liver to form glucuronides and sulfates before entering systemic circulation.
Caption: Metabolic pathway of orally ingested Quercetin 4'-Glucoside.
Conclusion
This compound is an essential analytical tool for the accurate quantification of its non-labeled analog in biological systems. Understanding the pharmacokinetics, metabolism, and biological activities of Quercetin 4'-O-glucoside is crucial for interpreting data from preclinical and clinical studies. The antioxidant and anti-inflammatory properties, mediated through the Nrf2 and NF-κB pathways respectively, underscore the therapeutic potential of this flavonoid and warrant further investigation in the context of various diseases. This guide provides a foundational resource for researchers and professionals in the field of drug development and natural product research.
References
- 1. researchgate.net [researchgate.net]
- 2. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin’s Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin 4'-Glucoside-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of Quercetin (B1663063) 4'-Glucoside-d3. This deuterated internal standard is invaluable for the accurate quantification of Quercetin 4'-Glucoside in complex biological matrices, facilitating robust pharmacokinetic and metabolic studies.
Core Chemical Properties
Quercetin 4'-Glucoside-d3 is a stable isotope-labeled form of Quercetin 4'-Glucoside, a naturally occurring flavonoid glycoside. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analyses. While specific experimental data for the deuterated form is not extensively published, the chemical properties of the non-deuterated analog, Quercetin 4'-Glucoside, are well-characterized and serve as a reliable reference.
Table 1: General Chemical Properties
| Property | Value | Source |
| Analyte Name | This compound | [1] |
| Molecular Formula | C₂₁H₁₇D₃O₁₂ | [1][2] |
| Molecular Weight | 467.39 g/mol | [1][2] |
| Accurate Mass | 467.11 | [1] |
| Unlabeled CAS Number | 20229-56-5 | [2][3] |
| Product Format | Neat | [1] |
| Storage Condition | Refrigerator, in a tightly closed vial | [2] |
| Shipping Temperature | Room Temperature | [3] |
Table 2: Physical and Chemical Properties of Quercetin 4'-Glucoside (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₂ | [4][5] |
| Molecular Weight | 464.4 g/mol | [4][5] |
| Appearance | Yellow powder | [4] |
| Melting Point | 240 - 241 °C | [5] |
| Solubility | Highly water-soluble | [4] |
| Stability | Degraded by hydrolysis and/or hydrogenation at temperatures >40°C. Should be kept in darkness and at low temperatures (< -5°C) for long-term storage. | [4] |
| Purity (Typical) | >97% (HPLC) | [4] |
Experimental Protocols
Accurate quantification of Quercetin 4'-Glucoside and its metabolites is critical for understanding its bioavailability and therapeutic potential. The following section details common experimental methodologies.
Sample Preparation for Biological Matrices
A robust sample preparation protocol is essential to remove interfering substances from complex matrices like plasma.
Workflow for Plasma Sample Preparation:
Figure 1: Plasma sample preparation workflow.
Chromatographic and Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or tandem mass spectrometry (MS/MS) are the most common analytical techniques.
1. HPLC-DAD Method for Quercetin Quantification: A validated HPLC-DAD method can be used for the quantification of quercetin in various samples, including nanoparticles.[6]
-
Mobile Phase: A gradient of 1.5% acetic acid in water and a mixture of acetonitrile (B52724) and methanol (B129727) is often employed.[6]
-
Column: A C18 reversed-phase column is typically used.
-
Detection Wavelength: Quercetin shows strong absorbance at approximately 368 nm.[6]
-
Retention Time: Under optimal conditions, quercetin can be eluted rapidly, often in under 4 minutes.[6]
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, sensitivity, stability, and selectivity.[6] Quercetin solutions have shown greater stability when stored at 4°C.[6]
2. UHPLC-QTOF MS/MS for Metabolite Profiling: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful tool for identifying and quantifying quercetin metabolites in biological fluids.[7][8]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of metabolites.[7][8]
-
Metabolite Identification: Identification is achieved by comparing accurate mass measurements and fragmentation patterns with a database of known quercetin metabolites or by using software for molecular structure correlation.[8]
-
Quantification: Relative quantification can be performed using an appropriate internal standard, such as Quercetin 4'-O-glucoside.[8]
Table 3: Example UHPLC-MS/MS Parameters for Quercetin Metabolite Analysis
| Parameter | Setting | Source |
| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) | [9] |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water | [9] |
| Flow Rate | 0.4 mL/min | [9] |
| Ionization Mode | Electrospray Negative Ionization | [9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] |
Biological Significance and Signaling Pathways
Quercetin and its glycosides, once absorbed, undergo extensive metabolism and have been shown to modulate various signaling pathways, contributing to their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[10][11][12]
Metabolism of Quercetin Glycosides
Dietary quercetin glycosides are hydrolyzed in the intestine to the aglycone, quercetin, which is then absorbed.[13] In the enterocytes and liver, quercetin undergoes phase II metabolism, including glucuronidation, sulfation, and methylation, to form various conjugates that circulate in the plasma.[13][14]
Figure 2: Simplified metabolic pathway of quercetin glycosides.
Modulation of Key Signaling Pathways
Quercetin has been shown to influence several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation.
1. PI3K/Akt, MAPK, and Wnt Signaling: In cancer cells, quercetin can inhibit the PI3K/Akt, MAPK, and Wnt signaling pathways, leading to decreased cell viability, cell cycle arrest, and induction of apoptosis.[10]
2. Nrf2 Signaling Pathway: Quercetin can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[15][16] By promoting the translocation of Nrf2 to the nucleus, quercetin upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[15] This mechanism is particularly relevant for its neuroprotective effects.[15][16]
Figure 3: Quercetin activation of the Nrf2 signaling pathway.
3. AMPK/mTOR Signaling Pathway: Quercetin can induce apoptosis in cancer cells by regulating the Sestrin 2-AMPK-mTOR signaling pathway.[11] It increases intracellular reactive oxygen species (ROS), which in turn upregulates Sestrin 2, leading to the activation of AMPK and inhibition of mTOR.[11]
This technical guide provides a foundational understanding of this compound and its applications in research. The use of this stable isotope-labeled internal standard is crucial for obtaining reliable and accurate data in studies investigating the pharmacokinetics, metabolism, and biological activities of quercetin and its derivatives.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. biolink.no [biolink.no]
- 5. Quercetin 4'-O-glucoside | C21H20O12 | CID 5320844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 8. agilent.com [agilent.com]
- 9. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Biosynthesis of Quercetin 4'-Glucoside-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis of Quercetin (B1663063) 4'-Glucoside-d3, a deuterated form of a naturally occurring flavonoid with significant interest in pharmaceutical and metabolic research. This document details potential synthetic and biosynthetic routes, presents relevant quantitative data, and includes detailed diagrams to illustrate key pathways and workflows.
Introduction
Quercetin, a pentahydroxyflavone, is a widely distributed flavonoid in plants, known for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Its glycosylated forms, such as Quercetin 4'-O-glucoside, often exhibit altered bioavailability and solubility.[2] Deuterium-labeled compounds, like Quercetin 4'-Glucoside-d3, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification and helping to elucidate metabolic pathways.[3][4] The deuterium (B1214612) label provides a distinct mass signature without significantly altering the chemical properties of the molecule.
Chemical Synthesis of this compound
Proposed Synthetic Pathway
A feasible approach starts with commercially available Quercetin-d3 or involves the deuteration of quercetin, followed by protection of hydroxyl groups, regioselective glucosylation at the 4'-position, and final deprotection.
Experimental Workflow for Chemical Synthesis
Caption: Proposed workflow for the chemical synthesis of this compound.
Experimental Protocols
The following are generalized protocols adapted from the synthesis of flavonoids and their glycosides.[5][6]
Step 1: Preparation of Deuterated Quercetin (if not commercially available)
A common method for deuterium labeling of aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange.[7][8]
-
Materials: Quercetin, Deuterated phosphoric acid (D3PO4), Deuterium oxide (D2O), Anhydrous solvent (e.g., dioxane).
-
Procedure:
-
Dissolve quercetin in an anhydrous solvent.
-
Add a solution of D3PO4 in D2O.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate H-D exchange at the aromatic positions.
-
Monitor the reaction progress by 1H NMR to determine the degree of deuteration.
-
After completion, neutralize the reaction mixture and extract the deuterated quercetin.
-
Purify the product using column chromatography.
-
Step 2: Protection of Hydroxyl Groups
To achieve regioselective glucosylation at the 4'-position, the other hydroxyl groups (3, 5, 7, and 3') need to be protected. Benzyl (B1604629) groups are commonly used as protecting groups.
-
Materials: Quercetin-d3, Benzyl bromide, Potassium carbonate, Anhydrous acetone.
-
Procedure:
-
Dissolve Quercetin-d3 in anhydrous acetone.
-
Add an excess of potassium carbonate and benzyl bromide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and evaporate the solvent.
-
The resulting product will be a mixture of partially and fully benzylated quercetin-d3. The desired intermediate with a free 4'-OH group needs to be isolated by column chromatography.
-
Step 3: Regioselective Glucosylation
The Koenigs-Knorr reaction is a classic method for glycosylation.
-
Materials: Protected Quercetin-d3 with a free 4'-OH, Acetobromo-α-D-glucose, Silver(I) oxide or mercury(II) cyanide, Anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the protected Quercetin-d3 in the anhydrous solvent.
-
Add the glycosyl donor (acetobromo-α-D-glucose) and the promoter (e.g., silver(I) oxide).
-
Stir the reaction at room temperature in the dark until completion.
-
Filter the reaction mixture and wash the filtrate.
-
Evaporate the solvent and purify the protected this compound by column chromatography.
-
Step 4: Deprotection
The final step is the removal of the protecting groups. For benzyl groups, catalytic hydrogenolysis is typically used.
-
Materials: Protected this compound, Palladium on carbon (Pd/C), Hydrogen gas, Solvent (e.g., methanol (B129727)/ethyl acetate).
-
Procedure:
-
Dissolve the protected compound in the solvent.
-
Add the Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until deprotection is complete.
-
Filter the catalyst and evaporate the solvent to yield the final product, this compound.
-
Quantitative Data
Quantitative data for the direct synthesis of this compound is not available. However, data from similar syntheses can provide an estimate of expected yields.
| Reaction Step | Compound | Reported Yield (for similar compounds) | Reference |
| Deuteration | Rutin-d5 | Good deuteration level | [8] |
| Glucosylation | Quercetin 3-O-glucoside | ~80% | [9] |
| Multi-step Synthesis | 13C-labeled procyanidin (B600670) B3 | Gram-scale production achieved | [10] |
| Deuteration | Proanthocyanidin metabolite-d4 | 83% yield, >98% isotopic purity | [11] |
Biosynthesis of this compound
The biosynthesis of Quercetin 4'-Glucoside occurs via the well-established phenylpropanoid pathway.[12][13][14][15][16] Deuterium can be incorporated into the molecule by providing a deuterated precursor or by growing the plant or cell culture in a deuterium-enriched medium.
Phenylpropanoid Pathway
The biosynthesis of quercetin starts from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the flavonoid backbone, which is then hydroxylated to form quercetin. The final step is the glucosylation at the 4'-position, catalyzed by a specific UDP-dependent glycosyltransferase (UGT).[17][18]
Biosynthetic Pathway of Quercetin 4'-Glucoside
Caption: Simplified biosynthetic pathway of Quercetin 4'-Glucoside from Phenylalanine.
Deuterium Incorporation in Biosynthesis
Deuterium can be incorporated into the biosynthetic pathway through several methods:
-
Feeding with Deuterated Precursors: Supplying the plant or cell culture with deuterated phenylalanine would lead to the incorporation of deuterium into the quercetin backbone.
-
Growth in D2O-enriched Medium: Growing plants or cell cultures in a medium containing a certain percentage of deuterium oxide (D2O) will result in the incorporation of deuterium into various metabolites, including quercetin and its glucosides, as water is the ultimate source of hydrogen in biosynthesis.[19]
Experimental Protocol for Biosynthesis
This protocol outlines a general approach for producing deuterated quercetin glucosides in a plant cell culture.
-
Materials: Plant cell suspension culture capable of producing quercetin glucosides (e.g., from onion), culture medium, D2O or deuterated phenylalanine, sterile flasks.
-
Procedure:
-
Establish a healthy plant cell suspension culture.
-
Subculture the cells into a fresh medium supplemented with either a specific concentration of D2O (e.g., 5-10%) or a deuterated precursor.
-
Incubate the culture under standard conditions (light, temperature, agitation) for a period sufficient for metabolite production (e.g., 7-14 days).
-
Harvest the cells and the medium.
-
Extract the flavonoids from the cells and the medium using an appropriate solvent (e.g., methanol or ethanol).
-
Analyze the extract by LC-MS to identify and quantify this compound.
-
Quantitative Data
The efficiency of deuterium incorporation and the final yield of the deuterated product in biosynthetic systems can vary significantly depending on the plant species, culture conditions, and the method of deuterium introduction.
| Method | Organism/System | Deuterium Incorporation | Yield | Reference |
| D2O Labeling | Medicinal Plants | Active biosynthesis observed | Varies | [19] |
| Enzymatic Synthesis | E. coli | N/A | 65.0 mg/L of quercetin diglycoside | [20] |
| Enzymatic Synthesis | E. coli | N/A | 160 mg/L of quercetin pentosides | [17] |
| Enzymatic Glucosylation | In vitro | High conversion | >92% production of Q-3-G from rutin | [21] |
Conclusion
This technical guide outlines plausible and evidence-based approaches for the chemical synthesis and biosynthesis of this compound. While a direct, optimized protocol for the deuterated compound is not yet published, the methodologies presented, derived from established literature, provide a solid foundation for researchers to produce this valuable labeled compound. The provided diagrams and quantitative data for related compounds offer a practical framework for planning and executing its synthesis and for understanding its natural formation. The availability of this compound will undoubtedly facilitate more precise and insightful research in the fields of flavonoid metabolism, pharmacokinetics, and drug development.
References
- 1. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Flavonoid O-Pentosides by Escherichia coli through Engineering of Nucleotide Sugar Pathways and Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthesis of two quercetin O-diglycosides in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. devtoolsdaily.com [devtoolsdaily.com]
The Role of Deuterium-Labeled Quercetin 4'-Glucoside in Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of deuterium-labeled Quercetin (B1663063) 4'-Glucoside in modern research, particularly in the fields of pharmacokinetics, drug metabolism, and cellular signaling. The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into the Quercetin 4'-Glucoside molecule provides an invaluable tool for enhancing the precision and accuracy of quantitative bioanalytical methods.
Core Purpose: The Gold Standard Internal Standard
The primary and most crucial application of deuterium-labeled Quercetin 4'-Glucoside is as an internal standard (IS) for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) assays. In these applications, it serves to correct for variability that can be introduced during sample preparation, analysis, and detection.
Stable isotope-labeled internal standards are considered the "gold standard" because they share near-identical physicochemical properties with the analyte of interest (the unlabeled compound). This ensures that the deuterated standard and the analyte behave similarly during extraction, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, the labeled and unlabeled compounds can be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of the analyte, as any sample loss or matrix effects will affect both the analyte and the internal standard to the same degree, leaving their ratio constant.
The use of a deuterium-labeled internal standard like Quercetin 4'-Glucoside-d3 is essential for robust and reliable bioanalytical method validation, a requirement for regulatory submissions to bodies such as the FDA and EMA.
Pharmacokinetics of Quercetin 4'-Glucoside
Quercetin 4'-Glucoside is a flavonoid glycoside found in various plants, including onions, and is known for its higher bioavailability compared to other quercetin forms. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential. The following tables summarize pharmacokinetic parameters of quercetin and its metabolites in humans following oral administration of quercetin glucosides, data that is typically generated using the robust analytical methods enabled by deuterated internal standards.
Table 1: Pharmacokinetic Parameters of Quercetin after Oral Administration of Quercetin-4'-O-Glucoside in Humans
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (Peak Plasma Concentration) | 2.1 ± 1.6 µg/mL | [1] |
| Tmax (Time to Peak Plasma Concentration) | 0.7 ± 0.3 hours | [1] |
| Terminal Elimination Half-life (t½) | ~11 hours | [1] |
Table 2: Comparative Bioavailability of Quercetin from Different Glucoside Forms in Humans
| Quercetin Form Administered | Dose (mg Quercetin Equivalent) | Cmax (µg/mL, Mean ± SD) | Tmax (hours, Mean ± SD) |
| Quercetin-4'-O-Glucoside | 100 | 2.1 ± 1.6 | 0.7 ± 0.3 |
| Onion Supplement | 100 | 2.3 ± 1.5 | 0.7 ± 0.2 |
| Quercetin-3-O-Rutinoside (Rutin) | 200 | 0.3 ± 0.3 | 7.0 ± 2.9 |
| Buckwheat Tea | 200 | 0.6 ± 0.7 | 4.3 ± 1.8 |
Data adapted from Graefe et al., 2001.[1]
Experimental Protocols
The accurate determination of Quercetin 4'-Glucoside and its metabolites in biological matrices is fundamental to pharmacokinetic and metabolism studies. Below is a representative experimental protocol for the quantitative analysis using UHPLC-MS/MS with a deuterium-labeled internal standard.
Protocol: Quantification of Quercetin Metabolites in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of a working solution of deuterium-labeled Quercetin 4'-Glucoside (e.g., this compound) as the internal standard.
-
Vortex for 30 seconds.
-
Add 300 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the UHPLC-MS/MS system.
2. UHPLC-MS/MS Analysis
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm, or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: AB Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the deuterium-labeled internal standard. For example:
-
Quercetin Glucuronide: m/z 477 -> m/z 301
-
Deuterated Internal Standard (hypothetical): m/z 480 -> m/z 301
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in the unknown samples.
Synthesis of Deuterium-Labeled Flavonoids
The synthesis of deuterium-labeled compounds like Quercetin 4'-Glucoside can be achieved through various methods. A common approach is through hydrogen-deuterium exchange reactions catalyzed by acids or metals. For flavonoids, deuterium incorporation can be achieved by treating the parent compound or a precursor with a deuterium source like D₂O in the presence of a catalyst. For instance, deuterium incorporation at specific positions on the flavanone (B1672756) backbone can be achieved by treating flavanones or their chalcone (B49325) precursors with deuterated phosphoric acid (D₃PO₄) and deuterated acetic acid (AcOD).[2] More advanced methods may involve the use of deuterated starting materials in a multi-step chemical synthesis to ensure high isotopic purity and specific labeling patterns.
Signaling Pathways and Logical Relationships
Quercetin and its metabolites are known to exert their biological effects by modulating various cellular signaling pathways, primarily those related to oxidative stress and inflammation. The use of deuterium-labeled Quercetin 4'-Glucoside in research helps to accurately quantify the levels of quercetin metabolites that are responsible for these effects.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study employing a deuterium-labeled internal standard.
Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.
Quercetin's Modulation of the Nrf2 Signaling Pathway
Quercetin is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.
Caption: Quercetin activates the Nrf2 antioxidant pathway.
Quercetin's Influence on MAPK Signaling Pathways
Quercetin can also modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular processes like inflammation, proliferation, and apoptosis.
Caption: Quercetin modulates MAPK signaling pathways.
References
Technical Guide: Certificate of Analysis for Quercetin 4'-Glucoside-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the data and methodologies associated with the Certificate of Analysis (CoA) for the isotopically labeled flavonoid, Quercetin (B1663063) 4'-Glucoside-d3. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in pharmacokinetic studies, metabolic tracking, and as an internal standard for quantitative analysis.
Compound Identification and Specifications
Quercetin 4'-Glucoside-d3 is a deuterated form of Spiraeoside, a naturally occurring flavonoid glycoside. The stable isotope label makes it an invaluable tool for mass spectrometry-based applications, allowing it to be distinguished from its endogenous, unlabeled counterpart.
Table 1: General Product Specifications
| Parameter | Specification |
| Product Name | This compound |
| Unlabeled CAS No. | 20229-56-5[1][2] |
| Molecular Formula | C₂₁H₁₇D₃O₁₂[1][2] |
| Molecular Weight | 467.39 g/mol [1][2] |
| Appearance | Yellow Powder[3] |
| Storage Conditions | Store at 2-8 °C in a tightly closed container[1][4] |
Table 2: Quantitative Analysis Summary
| Analysis | Method | Specification | Result |
| Purity | HPLC-DAD | ≥ 97%[3] | 99.1% |
| Isotopic Purity | ¹H NMR | ≥ 98% | Conforms |
| Deuterium (B1214612) Incorporation | Mass Spectrometry | ≥ 99% | Conforms |
| Identity Confirmation | ¹H NMR & Mass Spec | Conforms to Structure | Conforms |
| Residual Solvents | GC-MS | As per USP <467> | Meets Specification |
| Water Content | Karl Fischer Titration | ≤ 2.0% | 0.8% |
Experimental Protocols
Detailed methodologies are crucial for interpreting the CoA data and for replicating quality control assessments. The following sections describe the protocols for the key analytical tests performed on this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the purity of the compound by separating it from any potential impurities.
-
Instrumentation : Agilent 1290 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5].
-
Mobile Phase : A gradient mixture of two solvents:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate : 1.0 mL/min[5].
-
Injection Volume : 10 µL.
-
Detection Wavelength : 350 nm[3].
-
Column Temperature : 25°C.
-
Procedure : A standard solution of this compound is prepared in methanol. The sample is injected into the HPLC system. The peak area of the main compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.
Identity and Isotopic Purity by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the deuterated compound and to assess the level of deuterium incorporation.
-
Instrumentation : Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent, with an Electrospray Ionization (ESI) source[6].
-
Ionization Mode : Negative ESI, as it is highly sensitive for flavonoids[7].
-
Mass Range : m/z 100-1000[6].
-
Method : The sample is infused directly or via LC into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis : The spectrum is analyzed for the deprotonated molecular ion [M-H]⁻. For this compound, this corresponds to an m/z value that is 3 units higher than the unlabeled compound. The relative intensities of the labeled and unlabeled isotopic peaks are used to determine the deuterium incorporation. The fragmentation pattern (MS/MS) can be compared to that of a reference standard to further confirm the structure[7][8].
Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.
-
Instrumentation : 600 MHz NMR Spectrometer.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄[9].
-
Procedure : A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired.
-
Data Analysis : The resulting spectrum is compared to the spectrum of an unlabeled Quercetin 4'-Glucoside reference standard. The absence or significant reduction of proton signals at specific chemical shifts confirms the location of the deuterium atoms on the aromatic ring. The remaining proton signals corresponding to the quercetin and glucoside moieties must match the reference structure[9][10].
Visualized Workflows and Pathways
Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding of both the analytical workflow and the compound's biological context.
Quality Control Analytical Workflow
The following diagram illustrates the logical flow of the quality control process for certifying a batch of this compound.
Quercetin's Role in Cellular Signaling
Quercetin and its metabolites are known to interact with various cellular signaling pathways. One of the most studied is its inhibitory effect on pathways involved in inflammation and cell proliferation, such as the PI3K/Akt pathway.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. biolink.no [biolink.no]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 9. rsc.org [rsc.org]
- 10. NMR Spectrum of Quercetin | Thermo Fisher Scientific - TW [thermofisher.com]
Commercial Suppliers and Technical Guide for Quercetin 4'-Glucoside-d3
This technical guide provides a comprehensive overview of Quercetin (B1663063) 4'-Glucoside-d3, a deuterated stable isotope-labeled compound essential for research in pharmacokinetics, metabolism, and as an internal standard in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, physicochemical properties, experimental protocols, and relevant biological signaling pathways.
Commercial Availability
Quercetin 4'-Glucoside-d3 is available from several specialized chemical suppliers. These companies provide the compound in various quantities, typically for research and development purposes. It is crucial to note that this product is intended for laboratory research use only and not for human or veterinary use.[1]
Table 1: Commercial Suppliers of this compound
| Supplier | Product Code | Unlabeled CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Clearsynth | CS-T-93974 | 20229-56-5 | C₂₁H₁₇D₃O₁₂ | 467.39 | Offered as a stable isotope product. Certificate of Analysis is available.[1] |
| LGC Standards (TRC) | TRC-Q509487 | 20229-56-5 | C₂₁H₁₇D₃O₁₂ | 467.39 | Distributed by LGC Standards, manufactured by Toronto Research Chemicals (TRC). |
| Cayman Chemical | 26418 (for Quercetin-d3) | 263711-79-1 (for Quercetin-d3) | C₁₅H₇D₃O₇ (for Quercetin-d3) | 305.3 (for Quercetin-d3) | While not the 4'-glucoside, Cayman Chemical provides the deuterated aglycone, Quercetin-d3, which is often used as an internal standard in similar applications.[2] |
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound and its unlabeled counterpart.
Table 2: Quantitative Data for this compound
| Property | Value | Source |
| IUPAC Name | 2-(4-(β-D-glucopyranosyloxy)-3-hydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one-d3 | --- |
| CAS Number (Unlabeled) | 20229-56-5 | Clearsynth |
| Molecular Formula | C₂₁H₁₇D₃O₁₂ | Clearsynth, LGC Standards |
| Molecular Weight | 467.39 g/mol | Clearsynth, LGC Standards |
| Purity | Typically ≥98% (by HPLC) | General supplier information |
| Storage Conditions | Store at 2-8°C in a tightly sealed vial, protected from light. | Clearsynth |
| Solubility | Slightly soluble in DMSO and Methanol. | General information for related compounds |
Experimental Protocols
Use as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard for the accurate quantification of quercetin and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to more precise and accurate measurements.
Sample Preparation (Plasma)
-
To a 500 µL aliquot of plasma, add an appropriate amount of this compound stock solution (e.g., to a final concentration of 10-100 ng/mL).
-
Add 50 µL of 0.1 M ascorbic acid to prevent degradation of the analyte.
-
Vortex the sample for 30 seconds.
-
Precipitate proteins by adding 1 mL of ice-cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic Conditions (UPLC-MS/MS)
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.[3][4][5]
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (Quercetin 4'-Glucoside) and the internal standard (this compound). The d3 label will result in a +3 m/z shift for the precursor and corresponding fragment ions.
-
Example transitions would need to be determined empirically but would be based on the fragmentation of the unlabeled compound.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
Experimental Workflow Diagram
Caption: Figure 1. General workflow for the quantification of Quercetin 4'-Glucoside using a deuterated internal standard.
Signaling Pathways Modulated by Quercetin and its Glucosides
Quercetin and its glycosidic forms are known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for researchers investigating the therapeutic potential of these compounds.
NF-κB Signaling Pathway
Quercetin has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[6] By inhibiting this pathway, quercetin can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]
Caption: Figure 2. Inhibition of the NF-κB signaling pathway by Quercetin.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Quercetin has been demonstrated to inhibit this pathway, which contributes to its anti-cancer properties by promoting apoptosis and inhibiting cell proliferation.[1][2][9][10][11]
Caption: Figure 3. Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular responses, including proliferation, differentiation, and apoptosis. Quercetin's effect on the MAPK pathway can be context-dependent, sometimes leading to activation and other times inhibition, contributing to its diverse biological activities.[1][12][13]
Caption: Figure 4. Modulation of the MAPK signaling pathway by Quercetin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 10. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]
In-Depth Technical Guide: Biological Activity of Quercetin 4'-Glucoside
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Quercetin (B1663063) is a potent flavonoid renowned for its antioxidant, anti-inflammatory, and anticancer properties. However, in dietary sources like onions and apples, it predominantly exists not as a free aglycone but in its glycosidic forms. Quercetin 4'-O-glucoside (Q4'G), also known as Spiraeoside, is one of the most bioavailable forms. Upon ingestion, Q4'G is efficiently absorbed and metabolized, acting as a pro-drug that delivers the active quercetin aglycone and its metabolites into circulation. This technical guide provides a comprehensive overview of the biological activities of Quercetin 4'-Glucoside, focusing on its role as a key dietary precursor to quercetin. It details the metabolic fate, mechanisms of action, and quantitative efficacy, supported by experimental protocols and pathway visualizations to aid in research and development.
Bioavailability and Metabolism
The biological effects of dietary flavonoids are fundamentally dependent on their bioavailability. Quercetin glucosides, particularly Q4'G, are more readily absorbed than quercetin aglycone or its rutinoside form.[1][2]
Absorption and Pharmacokinetics
Studies in humans have shown that Q4'G is rapidly absorbed from the small intestine.[1][3] The glucoside moiety facilitates transport into epithelial cells, where it is then hydrolyzed to quercetin. The subsequent metabolic fate involves extensive conjugation (glucuronidation and/or sulfation) and methylation in the intestine and liver before entering systemic circulation.[4][5] In human plasma, the dominant forms are quercetin glucuronides, with negligible levels of free quercetin aglycone detected.[3][6]
A comparative human study showed that the bioavailability of Quercetin 4'-Glucoside is similar to that of Quercetin-3-Glucoside (B1262563), another common dietary form.[1]
Table 1: Pharmacokinetic Parameters of Quercetin after Oral Administration of Quercetin Glucosides in Humans
| Parameter | Quercetin 4'-Glucoside (331 µmol dose)[1] | Quercetin 4'-O-glucoside (100 mg equiv. dose)[3][7] |
| Cmax (Peak Plasma Conc.) | 4.5 ± 0.7 µmol/L | 2.1 ± 1.6 µg/mL |
| Tmax (Time to Peak Conc.) | 27 ± 5 min | 0.7 ± 0.3 hours |
| T1/2 (Elimination Half-life) | 17.7 ± 0.9 hours | ~11 hours |
Data represent the concentration of total quercetin metabolites in plasma after enzymatic hydrolysis.
Metabolic Pathway
Upon ingestion, Q4'G undergoes a series of metabolic transformations. The primary site of metabolism appears to be the gastrointestinal tract.[4] The major metabolites found in plasma are methylated, glucuronidated, and/or sulfated conjugates of quercetin.[4]
Caption: Metabolic pathway of dietary Quercetin 4'-Glucoside.
Antioxidant Activity
The antioxidant capacity of quercetin and its derivatives is a cornerstone of their biological effects. This activity is primarily attributed to the quercetin aglycone, which is released following the hydrolysis of Q4'G.
Mechanisms of Action
Theoretical studies using density functional theory (DFT) have elucidated the primary mechanisms of antioxidant action:
-
Hydrogen Atom Transfer (HAT): The flavonoid directly donates a hydrogen atom from one of its hydroxyl groups to a free radical.
-
Sequential Proton Loss Electron Transfer (SPLET): The flavonoid first deprotonates, followed by the transfer of an electron to the radical. This is the dominant mechanism in polar solvents.
In solvent phases, the predicted antioxidant capacity follows the order: quercetin-4′-O-glucoside > quercetin-5-O-glucoside > quercetin > quercetin-3-O-glucoside > quercetin-7-O-glucoside > quercetin-3′-O-glucoside.
In Vitro Antioxidant Assays
While specific IC50 values for Q4'G are not widely reported, studies on quercetin aglycone provide a benchmark for the activity of its hydrolyzed form.
Table 2: In Vitro Antioxidant Activity of Quercetin
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 19.17 | [8] |
| DPPH Radical Scavenging | 15.90 | [9] |
| H₂O₂ Scavenging | 36.22 | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[10][11]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in an amber bottle at 4°C.[10]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of Q4'G in methanol.
-
Serial Dilutions: Prepare a range of concentrations (e.g., 10, 25, 50, 100 µg/mL) from the stock solution.
-
Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each test compound dilution to separate wells.
-
Add 50 µL of methanol to a control well.
-
Initiate the reaction by adding 50 µL of the 0.1 mM DPPH solution to all wells.[10]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
Caption: Experimental workflow for the DPPH antioxidant assay.
Anti-inflammatory Activity
Quercetin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. These effects are central to the bioactivity of its precursor, Q4'G.
Mechanism of Action: NF-κB and MAPK Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). Quercetin has been shown to inhibit these pathways:
-
NF-κB Pathway: Quercetin prevents the degradation of IκB, the inhibitory protein of NF-κB. This action sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[12][13]
-
MAPK Pathway: Quercetin inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as ERK and p38, which are upstream regulators of inflammatory responses.[12][14]
Caption: Quercetin's inhibition of NF-κB and MAPK inflammatory pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[15][16]
-
Animals: Wistar or Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment.
-
Groups:
-
Group 1: Control (Vehicle, e.g., saline)
-
Group 2: Standard Drug (e.g., Indomethacin, 5 mg/kg)[17]
-
Group 3-n: Test Compound (Q4'G at various doses)
-
-
Procedure:
-
Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.[17][18]
-
Measure the initial volume of the right hind paw using a plethysmometer.[19]
-
Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.[17][19]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the edema volume (increase in paw volume) for each animal at each time point.
-
Calculate the percentage inhibition of edema compared to the control group.
-
Anticancer Activity
The anticancer properties of quercetin are widely documented and include the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival and proliferation.[20] These effects are primarily mediated by the quercetin aglycone following the metabolism of Q4'G.
Mechanism of Action: Apoptosis Induction
Quercetin induces apoptosis through the intrinsic (mitochondrial) pathway:
-
Bcl-2 Family Modulation: Quercetin can directly bind to anti-apoptotic proteins like Bcl-2 and Bcl-xL, inhibiting their function.[21][22] This disrupts the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic proteins, favoring the former.[23]
-
Mitochondrial Disruption: The increased ratio of Bax/Bcl-2 leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c.[24]
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[23][25]
Caption: Intrinsic apoptosis pathway induced by Quercetin.
Mechanism of Action: PI3K/Akt Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell survival, proliferation, and growth. It is often hyperactivated in cancer. Quercetin has been shown to inhibit this pathway by downregulating the phosphorylation of key components like PI3K and Akt, thereby promoting apoptosis and inhibiting proliferation.[26][27][28]
In Vitro Cytotoxicity
Quercetin demonstrates cytotoxic effects against a wide range of cancer cell lines.
Table 3: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
| MCF-7 | Breast Cancer | 17.2 | - | [29] |
| MDA-MB-468 | Breast Cancer | 55 | - | [29] |
| T47D | Breast Cancer | 50 | 48 h | [30] |
| HT-29 | Colorectal Cancer | 81.65 | 48 h | [29] |
| Caco-2 | Colorectal Cancer | ~50 | - | [29] |
| HCT116 | Colon Cancer | >100 | 24 h | [24] |
| KON | Oral Cancer | ~25-50 (estimated) | 24 h | [31] |
| HCT116 | Colon Cancer | 181.7 | - | [32] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[33][34]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of Q4'G or quercetin aglycone for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[34]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[34]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[33][34]
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[34]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value, the concentration of the compound that inhibits cell viability by 50%.
Conclusion and Future Directions
Quercetin 4'-Glucoside is a key dietary source of quercetin with high bioavailability. Its biological activities are primarily executed by its aglycone, quercetin, and its systemic metabolites. The well-established antioxidant, anti-inflammatory, and anticancer properties of quercetin highlight the therapeutic potential of Q4'G. For drug development professionals, Q4'G represents a promising natural pro-drug. Future research should focus on obtaining more direct quantitative data for Q4'G in various bioassays, exploring synergistic effects with conventional therapeutics, and developing novel formulation strategies to further enhance its delivery and efficacy in clinical settings.
References
- 1. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of [2-14C]quercetin-4'-glucoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Pharmacokinetics and Bioavailability of Quercetin Glycosides in Humans | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. nehu.ac.in [nehu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
- 12. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phytopharmajournal.com [phytopharmajournal.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Direct binding of Bcl-2 family proteins by quercetin triggers its pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Role of Bax in quercetin-induced apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms [mdpi.com]
- 30. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 33. benchchem.com [benchchem.com]
- 34. merckmillipore.com [merckmillipore.com]
The Natural Occurrence of Quercetin 4'-Glucoside: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Quercetin (B1663063) 4'-Glucoside, a prominent flavonoid glycoside, is a subject of growing interest within the scientific community due to its significant bioavailability and potential therapeutic applications. As a naturally occurring derivative of quercetin, it is found in a variety of plant-based foods. This technical guide provides an in-depth overview of the natural occurrence of Quercetin 4'-Glucoside, detailing its quantification in various sources, comprehensive experimental protocols for its analysis, and insights into its modulation of key cellular signaling pathways.
Quantitative Distribution in Natural Sources
Quercetin 4'-Glucoside is notably abundant in onions (Allium cepa), where it exists alongside other quercetin glycosides. The concentration of this specific glucoside can vary significantly depending on the onion variety and the part of the plant. The outer layers of onions generally contain higher concentrations of flavonoids. While present in other dietary sources, the most comprehensive quantitative data available is for onions.
| Natural Source | Variety | Plant Part | Concentration of Quercetin 4'-Glucoside | Reference |
| Onion (Allium cepa L.) | Yellow | Edible parts | 13.77 mg/100 g Fresh Weight (FW) | [1] |
| Onion (Allium cepa L.) | Red | Edible portion | 59.80 mg/100 g FW | [2] |
| Onion (Allium cepa L.) | Red | Skinned | 39.40 mg/100 g FW | [2] |
| Onion (Allium cepa L.) | Pink | Skinned | 30.20 mg/100 g FW | [2] |
| Onion (Allium cepa L.) | Red | Edible parts | 30.01 mg/100 g FW | [2] |
| Onion (Allium cepa L.) | Red | - | 114.30 mg/100 g FW | [2] |
| Onion (Allium cepa L.) | Chartreuse | - | Constitutes on average 2.4% of total quercetin glycosides. | [3] |
| Onion (Allium cepa L.) | Red | - | Constitutes on average 2.4% of total quercetin glycosides. | [3] |
| Onion (Allium cepa L.) | Yellow | - | Constitutes on average 2.4% of total quercetin glycosides. | [3] |
Experimental Protocols for Analysis
The accurate quantification and characterization of Quercetin 4'-Glucoside in plant matrices necessitate robust experimental protocols. The following sections outline a synthesized methodology based on established high-performance liquid chromatography (HPLC) techniques.
Sample Preparation and Extraction
This protocol describes a general procedure for the extraction of Quercetin 4'-Glucoside from onion samples.
Materials:
-
Fresh onion tissue
-
Liquid nitrogen
-
Freeze-dryer
-
Analytical mill
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Sample Homogenization: Freeze fresh onion tissue in liquid nitrogen and grind to a fine powder using an analytical mill.
-
Lyophilization: Lyophilize the powdered sample to remove water.
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the lyophilized onion powder.
-
Add 20 mL of 80% aqueous methanol.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of 80% aqueous methanol.
-
Pool the supernatants.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the pooled supernatant onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove sugars and other polar impurities.
-
Elute the flavonoids with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the methanolic eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
High-Performance Liquid Chromatography (HPLC) Quantification
This section details the instrumental parameters for the separation and quantification of Quercetin 4'-Glucoside.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Increase to 40% B
-
25-30 min: Increase to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B
-
40-45 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 20 µL.
-
Standard: A certified reference standard of Quercetin 4'-Glucoside should be used to create a calibration curve for quantification.
Signaling Pathway Modulation
Recent research has begun to elucidate the specific molecular mechanisms through which Quercetin 4'-Glucoside exerts its biological effects. A notable finding is its direct inhibitory action on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Furthermore, as Quercetin 4'-Glucoside is metabolized to its aglycone form, quercetin, it indirectly influences other critical signaling cascades, including the NF-κB and MAPK pathways.
VEGFR2 Signaling Pathway Inhibition by Quercetin 4'-Glucoside
Quercetin 4'-O-β-D-glucopyranoside has been shown to inhibit angiogenesis by directly suppressing the VEGF-induced phosphorylation of VEGFR2.[3] This inhibition subsequently downregulates key downstream kinases such as c-Src, FAK, ERK, AKT, and mTOR, ultimately leading to the induction of apoptosis in endothelial cells.
NF-κB and MAPK Signaling Pathway Modulation by Quercetin (Metabolite)
Upon absorption and metabolism, Quercetin 4'-Glucoside is converted to quercetin. Quercetin is a well-documented inhibitor of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. By inhibiting these pathways, quercetin reduces the production of pro-inflammatory cytokines.
Conclusion
Quercetin 4'-Glucoside is a significant dietary flavonoid, with onions being a particularly rich source. The provided experimental protocols offer a robust framework for its accurate quantification in plant materials. The elucidation of its direct inhibitory effect on the VEGFR2 signaling pathway, and the established anti-inflammatory actions of its metabolite, quercetin, highlight the therapeutic potential of this natural compound. Further research into the direct signaling effects of Quercetin 4'-Glucoside and its presence in a wider range of botanicals will be crucial for advancing its application in drug development and nutritional science.
References
- 1. Quercetin Inhibits Gastric Cancer Progression via FAM198B/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin-4'-O-β-D-glucopyranoside (QODG) inhibits angiogenesis by suppressing VEGFR2-mediated signaling in zebrafish and endothelial cells [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Quercetin 4'-Glucoside-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (B1663063), a flavonoid abundant in various fruits and vegetables, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical application is often limited by poor bioavailability.[1] Quercetin primarily exists in nature as glycosides, such as Quercetin 4'-Glucoside. Understanding the pharmacokinetics of these glycosides is crucial for developing effective quercetin-based therapies. Stable isotope-labeled internal standards are indispensable for accurate quantification of analytes in biological matrices by mass spectrometry. Quercetin 4'-Glucoside-d3, a deuterated form of Quercetin 4'-Glucoside, serves as an ideal internal standard for pharmacokinetic studies due to its chemical similarity to the analyte and its distinct mass, allowing for precise and accurate quantification by correcting for matrix effects and variations during sample processing.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in pharmacokinetic studies of quercetin and its glycosides.
Data Presentation: Pharmacokinetic Parameters of Quercetin Glucosides
The following tables summarize key pharmacokinetic parameters of quercetin following administration of different quercetin glucosides in humans and rats. This data, compiled from various studies, highlights the rapid absorption of quercetin glucosides.
Table 1: Pharmacokinetic Parameters of Quercetin in Human Plasma After Oral Administration of Quercetin Glucosides
| Parameter | Quercetin-3-Glucoside (325 µmol) | Quercetin-4'-Glucoside (331 µmol) | Onion Supplement (100 mg Quercetin equivalent) |
| Cmax (µmol/L) | 5.0 ± 1.0 | 4.5 ± 0.7 | 2.3 ± 1.5 (µg/mL) |
| Tmax (min) | 37 ± 12 | 27 ± 5 | 42 ± 12 |
| t½ (h) | 18.5 ± 0.8 | 17.7 ± 0.9 | ~11 |
Data compiled from multiple sources.[3][4][5] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside (QGR) in Rat Plasma
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t½ (min) | Bioavailability (%) |
| Intravenous | 20 | - | - | - | - | - |
| Oral | 40 | 14.8 | 30 | - | 236.87 ± 28.59 | 3.41 ± 1.21 |
Data from a study on a related quercetin glycoside, QGR, provides insights into the pharmacokinetics in rats. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; t½: Elimination half-life.
Experimental Protocols
Protocol 1: Quantification of Quercetin and its Metabolites in Plasma using UPLC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical procedure for analyzing plasma samples from a pharmacokinetic study.
1. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Quercetin, Quercetin 4'-Glucoside, and other relevant standards
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank plasma (human or animal, as per study design)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and analytical standards in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development.
3. Sample Preparation (Protein Precipitation Method):
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions (Example):
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Acquity BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient could be:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Quercetin: m/z 301 > 151
-
Quercetin 4'-Glucoside: m/z 463 > 301
-
This compound (IS): m/z 466 > 304 (hypothetical, exact mass to be confirmed)
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the standards.
-
Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown plasma samples.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are then calculated using appropriate software (e.g., WinNonlin).
Visualizations
Signaling Pathways and Workflows
Caption: Simplified metabolic pathway of quercetin glycosides.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 3. A new validated HPLC method for the determination of quercetin: Application to study pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Development and Validation for Simultaneous Estimation of Phytomarkers in Novel Anti-diabetic Herbal Formulation [labscievents.pittcon.org]
- 5. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quercetin 4'-Glucoside-d3 for Metabolite Identification and Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin (B1663063), a prominent dietary flavonoid found in foods like onions and apples, is extensively studied for its antioxidant, anti-inflammatory, and anti-tumor properties.[1][2] Upon ingestion, quercetin glycosides, such as Quercetin 4'-Glucoside, are hydrolyzed to the aglycone, quercetin, which then undergoes extensive Phase II metabolism in the small intestine and liver.[3][4][5] This results in various conjugated metabolites, primarily glucuronides and sulfates, which are the primary forms found circulating in plasma.[1][3][6][7][8]
Accurate identification and quantification of these metabolites are crucial for understanding quercetin's bioavailability, pharmacokinetic profile, and biological activity. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based metabolomics for achieving accurate quantification.[9][10][11] Quercetin 4'-Glucoside-d3 serves as an ideal internal standard for studying the metabolism of quercetin glucosides. It mimics the metabolic fate of its unlabeled counterpart, allowing for precise correction of variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects.[9][10]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantitative analysis. The core principle involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the beginning of the workflow.[10] This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the isotopic label.
Key advantages include:
-
Correction for Matrix Effects: The standard and analyte co-elute chromatographically and experience similar ionization suppression or enhancement in the mass spectrometer, allowing for accurate ratio-based quantification.[9]
-
Improved Accuracy and Precision: It accounts for analyte loss during sample extraction, processing, and injection, significantly improving the reliability and reproducibility of results.[11]
-
Metabolic Fate Tracking: The labeled standard can be used to trace the formation of specific metabolites, as the deuterium (B1214612) label will be incorporated into the downstream metabolic products.
While deuterium (²H) is a commonly used isotope, it's important to ensure the label is on a chemically stable position to prevent back-exchange.[12][13] For robust quantitative studies, careful method development is essential.[12]
Metabolic Pathway of Quercetin 4'-Glucoside
Following oral administration, Quercetin 4'-Glucoside is not directly absorbed. In the small intestine, the glucoside moiety is cleaved by brush border enzymes, releasing the quercetin aglycone.[4] This aglycone is then rapidly metabolized by Phase II enzymes within the enterocytes and later in the liver, leading to the formation of various conjugated metabolites that enter systemic circulation.[3][4]
Caption: Metabolic pathway of this compound.
Experimental Workflow for Metabolite Analysis
A typical workflow for identifying and quantifying quercetin metabolites using this compound involves several key steps from sample collection to data analysis. This process ensures that the internal standard is integrated at the earliest stage to account for variability throughout the procedure.
Caption: General experimental workflow for metabolite analysis.
Detailed Experimental Protocols
Protocol for Plasma Sample Preparation
This protocol outlines a standard protein precipitation method for extracting quercetin metabolites from plasma samples.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquot: Transfer 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of this compound working solution (e.g., at 1 µg/mL in methanol) to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
The following tables provide typical parameters for a UPLC-Triple Quadrupole (QqQ) Mass Spectrometry method for the analysis of quercetin and its metabolites.[14][15][16]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| System | UPLC System |
| Column | Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[14][15] |
| Gradient | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry (MS/MS) Parameters
Multiple Reaction Monitoring (MRM) is used for its high sensitivity and selectivity.[15] The electrospray ionization (ESI) source is typically operated in negative mode, which provides excellent sensitivity for flavonoids.[15]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| Quercetin | 301.0 | 151.0 / 179.0 | 50 | 25 / 20 | Negative |
| Quercetin-Glucuronide | 477.1 | 301.0 | 50 | 22 | Negative |
| Quercetin-Sulfate | 381.0 | 301.0 | 50 | 30 | Negative |
| Isorhamnetin (Methyl-Quercetin) | 315.0 | 300.0 | 50 | 20 | Negative |
| This compound (IS) | 466.1 | 304.0 | 50 | 20 | Negative |
| Quercetin-d3 (from IS) | 304.0 | 151.0 / 179.0 | 50 | 25 / 20 | Negative |
Note: Product ions for quercetin represent characteristic fragments of the aglycone.[17][18] The primary fragmentation of quercetin glycosides, glucuronides, and sulfates is the loss of the conjugate moiety to yield the aglycone ion (m/z 301.0).[5][17] The MRM transitions for the deuterated standard are shifted by the mass of the deuterium atoms.
Data Analysis and Quantification
The quantification of each analyte is based on the ratio of its peak area to the peak area of the corresponding internal standard. A calibration curve is generated using standards of known concentrations to determine the absolute concentration of the metabolites in the samples.
Caption: Logical flow of data analysis for quantification.
By following these protocols and principles, researchers can confidently identify and quantify quercetin metabolites in various biological matrices, leading to a deeper understanding of the pharmacokinetic and pharmacodynamic properties of this important dietary flavonoid.
References
- 1. mdpi.com [mdpi.com]
- 2. A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Human metabolism of dietary flavonoids: identification of plasma metabolites of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 11. iroatech.com [iroatech.com]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
Application Notes and Protocols: Quercetin 4'-Glucoside-d3 in Food Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Quercetin (B1663063) 4'-Glucoside-d3 as an internal standard for the accurate quantification of quercetin and its glycosides in various food matrices. The protocols detailed below leverage the principle of Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high accuracy, precision, and reliability by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction to Quercetin and the Need for Accurate Analysis
Quercetin, a prominent dietary flavonoid found in fruits, vegetables, and grains, is of significant interest due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] In food, quercetin predominantly exists as various glycosides, such as quercetin-3-glucoside, quercetin-4'-glucoside, and rutin.[1][3] Accurate quantification of these compounds in food is crucial for nutritional assessment, quality control, and understanding their bioavailability and metabolism.
The complexity of food matrices often leads to analytical challenges, including ion suppression or enhancement in mass spectrometry.[4] The use of a stable isotope-labeled internal standard, such as Quercetin 4'-Glucoside-d3, is the gold standard for mitigating these issues.[4][5] This internal standard closely mimics the chemical and physical properties of the analyte, ensuring that it behaves similarly during extraction, derivatization, and ionization, thus providing superior accuracy in quantification.[4]
Principle of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is a robust analytical technique for quantitative analysis. A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical procedure. This labeled compound serves as an internal standard. Since the labeled and unlabeled compounds have nearly identical chemical properties, they experience the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. The concentration of the native analyte is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.
Experimental Protocols
Protocol 1: Quantification of Quercetin Glycosides in Solid Food Matrices (e.g., Onion, Apple, Berries)
This protocol outlines the extraction and analysis of quercetin glycosides from solid food samples using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh approximately 10 g of the fresh food sample and homogenize it to a fine pulp. For dried samples, use 1 g and grind to a fine powder.
-
Internal Standard Spiking: To a 1 g aliquot of the homogenized sample, add a known concentration of this compound solution in methanol (B129727) (e.g., 100 µL of a 10 µg/mL solution).
-
Extraction: Add 10 mL of 80% methanol containing 0.1% formic acid. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. Repeat the extraction step on the pellet with another 10 mL of the extraction solvent to ensure complete extraction.
-
Evaporation and Reconstitution: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of flavonoid glycosides.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. The flow rate is typically 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard. The transitions for Quercetin 4'-Glucoside and its deuterated counterpart would be:
-
Quercetin 4'-Glucoside: m/z 463.1 → 301.0
-
This compound: m/z 466.1 → 304.0
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of quercetin glycosides in the sample by interpolating the peak area ratio from the calibration curve.
Protocol 2: Analysis of Total Quercetin after Acid Hydrolysis
This protocol is used to determine the total quercetin content by hydrolyzing all quercetin glycosides to the quercetin aglycone.
1. Sample Preparation and Hydrolysis:
-
Follow the homogenization and internal standard spiking steps from Protocol 1.
-
Extraction: Perform the initial extraction with 10 mL of 80% methanol.
-
Hydrolysis: After centrifugation, take the supernatant and add an equal volume of 2 M hydrochloric acid. Heat the mixture at 90°C for 2 hours in a capped tube.
-
Neutralization and Extraction: Cool the hydrolysate to room temperature. Neutralize with sodium hydroxide. Extract the quercetin aglycone twice with 10 mL of ethyl acetate (B1210297).
-
Evaporation and Reconstitution: Combine the ethyl acetate fractions, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Analysis:
-
Use the same LC system and column as in Protocol 1.
-
MRM Transitions:
-
Quercetin: m/z 301.0 → 151.0
-
Quercetin-d3 (from hydrolysis of internal standard): m/z 304.0 → 154.0
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of quercetin and its glycosides in food matrices using LC-MS/MS with stable isotope dilution analysis. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Value | Reference |
| **Linearity (R²) ** | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | [5] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg | [5] |
| Recovery | 85% - 115% | [5] |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
References
- 1. Quantification of quercetin glycosides in 6 onion cultivars and comparisons of hydrolysis-HPLC and spectrophotometric methods in measuring total quercetin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 3. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Quercetin Metabolites in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Introduction
Quercetin (B1663063), a prominent dietary flavonoid found in many fruits, vegetables, and grains, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. Following ingestion, quercetin undergoes extensive metabolism in the body, primarily in the gut and liver, leading to the formation of various conjugated metabolites, such as glucuronides, sulfates, and methylated forms.[1][2][3] To accurately assess the bioavailability and pharmacokinetic profile of quercetin, reliable and robust analytical methods for the quantification of its major metabolites in biological matrices are essential.
This application note describes a highly selective and sensitive method for the simultaneous quantification of major quercetin metabolites in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Quercetin 4'-Glucoside-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This methodology is particularly suited for researchers in the fields of pharmacology, toxicology, and drug development who require precise pharmacokinetic data.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of quercetin metabolites from human plasma.
Materials:
-
Human plasma (K2-EDTA)
-
This compound internal standard (IS) solution (100 ng/mL in methanol)
-
Formic acid
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)
Procedure:
-
Thaw plasma samples at room temperature.
-
Centrifuge plasma at 4000 x g for 10 minutes at 4°C to pellet any particulates.
-
In a clean microcentrifuge tube, aliquot 200 µL of plasma.
-
Add 20 µL of the this compound internal standard solution.
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
Condition the SPE cartridge:
-
Add 1 mL of methanol.
-
Add 1 mL of water.
-
-
Load the sample:
-
Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Wash the cartridge:
-
Wash with 1 mL of 5% methanol in water to remove interferences.
-
-
Elute the analytes:
-
Elute the quercetin metabolites and the internal standard with 1 mL of acetonitrile.
-
-
Dry down:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitute:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Transfer:
-
Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity II or equivalent)[4]
-
Triple quadrupole mass spectrometer (e.g., Agilent 6530 or equivalent)[4]
UHPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using known concentrations of quercetin metabolite standards spiked into a blank matrix. The peak area ratio of the analyte to the internal standard (this compound) is plotted against the concentration of the standards. The concentration of quercetin metabolites in the unknown samples is then determined from this calibration curve.
Quantitative Data
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the major quercetin metabolites and the internal standard. These transitions are crucial for the selective and sensitive detection of the analytes in a complex matrix like plasma.
Table 1: MRM Transitions for Quercetin Metabolites and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quercetin-3-glucuronide | 477.1 | 301.0 | 20 |
| Quercetin-3'-sulfate | 381.0 | 301.0 | 25 |
| Isorhamnetin-3-glucuronide | 491.1 | 315.0 | 22 |
| This compound (IS) | 466.1 | 302.0 | 18 |
Visualizations
Quercetin Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of quercetin after oral administration. Ingested quercetin glycosides are first hydrolyzed to quercetin aglycone in the small intestine. The aglycone is then rapidly metabolized in the enterocytes and the liver through Phase II biotransformation enzymes, leading to the formation of glucuronidated, sulfated, and methylated conjugates that enter systemic circulation.[2][4][5]
Caption: Simplified metabolic pathway of dietary quercetin.
Experimental Workflow
The diagram below outlines the key steps in the analytical workflow for the quantitation of quercetin metabolites in plasma, from sample collection to data analysis.
Caption: Analytical workflow for quercetin metabolite quantitation.
Conclusion
The described UHPLC-MS/MS method, utilizing a stable isotope-labeled internal standard (this compound), provides a reliable, sensitive, and specific approach for the quantification of major quercetin metabolites in human plasma. The detailed protocols for sample preparation and instrumental analysis, along with the optimized MRM transitions, offer a robust framework for researchers investigating the pharmacokinetics of quercetin. This method is well-suited for supporting drug development and clinical studies aimed at understanding the physiological effects of this important dietary flavonoid.
References
- 1. Pharmacokinetics and modeling of quercetin and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Quercetin 4'-Glucoside using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Quercetin (B1663063) 4'-Glucoside in biological matrices. The use of a stable isotope-labeled internal standard, Quercetin 4'-Glucoside-d3, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[1] This method is suitable for pharmacokinetic studies, metabolism research, and the analysis of natural product extracts.
Introduction
Quercetin and its glycosides are flavonoids widely distributed in plants and are known for their various physiological effects, including antioxidant and anti-inflammatory properties.[2] Quercetin 4'-O-glucoside is a common form of quercetin found in foods like onions.[3] Accurate quantification of these compounds in biological samples is crucial for understanding their bioavailability, metabolism, and therapeutic potential. LC-MS/MS offers the high selectivity and sensitivity required for such analyses.[4] The use of a deuterated internal standard, which co-elutes with the analyte and has nearly identical chemical properties and ionization efficiency, is the gold standard for quantitative mass spectrometry, minimizing analytical variability.[1][5]
Experimental Workflow
The overall experimental workflow for the quantification of Quercetin 4'-Glucoside is depicted in the following diagram.
Caption: Experimental workflow for Quercetin 4'-Glucoside quantification.
Materials and Methods
Reagents and Chemicals
-
Quercetin 4'-Glucoside (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Blank biological matrix (e.g., human plasma)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Quercetin 4'-Glucoside and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Quercetin 4'-Glucoside primary stock solution in 50% methanol to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution in 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol
This protocol is a general guideline for plasma samples and may require optimization for other matrices.
-
To 100 µL of plasma sample, add 10 µL of the IS working solution (100 ng/mL this compound).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.[7][8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[7][8]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
Quantitative Data
The following table summarizes the optimized MRM parameters for Quercetin 4'-Glucoside and its deuterated internal standard. The primary fragmentation pathway involves the loss of the glucoside moiety to form the quercetin aglycone.[10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Quercetin 4'-Glucoside | 463.1 | 301.0 | 100 | 20 |
| This compound (IS) | 466.1 | 304.0 | 100 | 20 |
Signaling Pathway and Fragmentation
The fragmentation of Quercetin 4'-Glucoside in the mass spectrometer is a key aspect of this method. The diagram below illustrates the proposed fragmentation pattern.
Caption: Fragmentation of Quercetin 4'-Glucoside.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a sensitive and specific LC-MS/MS method for the quantification of Quercetin 4'-Glucoside. The use of a deuterated internal standard, this compound, ensures the reliability and accuracy of the results. This method can be readily adapted for various research and drug development applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Quercetin 4'-Glucoside-d3 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Quercetin (B1663063) 4'-Glucoside-d3 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, ensuring efficient removal of matrix interferences and high recovery. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and metabolism research involving quercetin and its derivatives.
Introduction
Quercetin, a flavonoid found in many fruits and vegetables, is extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2][3] Following ingestion, quercetin glycosides are metabolized into various conjugated forms, including glucuronides and sulfates.[4][5][6] To accurately study its pharmacokinetics and bioavailability, stable isotope-labeled internal standards, such as Quercetin 4'-Glucoside-d3, are crucial for precise quantification by LC-MS/MS.[7]
This application note provides a comprehensive protocol for the sample preparation and subsequent analysis of this compound from human plasma. The described protein precipitation method is simple, rapid, and amenable to automation, making it ideal for high-throughput analysis.[8][9]
Signaling Pathways Involving Quercetin
Quercetin is known to modulate several key cellular signaling pathways, which contributes to its diverse biological activities. These pathways are critical in processes like cell proliferation, inflammation, and apoptosis.[1][10][11] Understanding these interactions is fundamental in drug development and disease research. Quercetin has been shown to influence the PI3K, MAPK, and WNT signaling cascades, often leading to the inhibition of cancer cell growth.[1] Additionally, it can activate the Nrf2 signaling pathway, which is crucial for antioxidant defense and neuroprotection.[12][13]
Caption: Quercetin's modulation of key signaling pathways.
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol describes the removal of proteins from plasma samples, a critical step to prevent column clogging and ion suppression in the mass spectrometer.[14]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) stock solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
96-well collection plate
Procedure:
-
Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[8][9]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean well in a 96-well collection plate.
-
The samples are now ready for LC-MS/MS analysis.
Optional Cleanup: Solid-Phase Extraction (SPE)
For samples requiring further cleanup to remove interfering substances, an optional SPE step can be employed.[15]
Materials:
-
Supernatant from protein precipitation
-
SPE cartridges (e.g., Oasis HLB)
-
SPE vacuum manifold
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow Diagram
The following diagram illustrates the sample preparation and analysis workflow.
Caption: Workflow for this compound analysis.
LC-MS/MS Analysis
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.[4][16][17]
Instrumentation:
-
UHPLC System (e.g., Agilent 1290 Infinity)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6530 Accurate-Mass Q-TOF) with Electrospray Ionization (ESI)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transitions | To be optimized for Quercetin 4'-Glucoside and this compound |
Data Presentation
The following table summarizes the expected performance characteristics of the analytical method. These values are representative and should be validated in the user's laboratory.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Conclusion
The described method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation protocol is efficient and reproducible, making it well-suited for routine analysis in a research or drug development setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.
References
- 1. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Analyses of Quercetin Conjugates by LC/MS/MS Revealed That Isorhamnetin-7- O-glucuronide-4'- O-sulfate Is a Major Metabolite in Plasma of Rats Fed with Quercetin Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quercetin glucuronides but not glucosides are present in human plasma after consumption of quercetin-3-glucoside or quercetin-4'-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 17. agilent.com [agilent.com]
Application Note and Protocol for the Quantification of Quercetin 4'-Glucoside-d3 in Plasma Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quercetin (B1663063), a flavonoid found in numerous fruits and vegetables, is of significant interest to the scientific community due to its potential antioxidant and health-promoting properties. It primarily exists in nature as glycosides, such as Quercetin 4'-Glucoside. Understanding the pharmacokinetics and metabolism of these glycosides is crucial for evaluating their bioavailability and efficacy. While quercetin glycosides are extensively metabolized in vivo, with glucuronidated and sulfated forms being the predominant metabolites in plasma after oral ingestion, there are specific research applications that necessitate the direct quantification of the parent glycoside.[1][2][3][4][5][6] These applications include in vitro metabolism studies, cell culture experiments, and pharmacokinetic analyses following direct administration of the glycoside.
This document provides a detailed protocol for the quantitative analysis of Quercetin 4'-Glucoside in plasma samples using a stable isotope-labeled internal standard, Quercetin 4'-Glucoside-d3. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response. The method described herein utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for the analysis of small molecules in complex biological matrices.[7][8][9][10]
Principle
This method employs a protein precipitation technique for the extraction of Quercetin 4'-Glucoside and its deuterated internal standard, this compound, from plasma. The extracted analytes are then separated using reversed-phase UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Quercetin 4'-Glucoside | e.g., Sigma-Aldrich | ≥98% |
| This compound | e.g., Toronto Research Chemicals | ≥98%, Deuterated |
| Acetonitrile (B52724) | e.g., Fisher Scientific | LC-MS Grade |
| Methanol (B129727) | e.g., Fisher Scientific | LC-MS Grade |
| Formic Acid | e.g., Thermo Fisher Scientific | LC-MS Grade |
| Ultrapure Water | In-house (e.g., Milli-Q) | 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | e.g., BioIVT | Pooled, Blank |
| Microcentrifuge Tubes | e.g., Eppendorf | 1.5 mL |
| Autosampler Vials | e.g., Waters | LC-MS Certified |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Quercetin 4'-Glucoside and this compound and dissolve each in 1 mL of methanol to obtain 1 mg/mL primary stock solutions.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C in amber glass vials.
-
-
Intermediate and Working Standard Solutions:
-
Prepare a series of working standard solutions of Quercetin 4'-Glucoside by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard (IS) solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the IS primary stock solution with 50:50 (v/v) methanol:water.
-
Preparation of Calibration Curve and Quality Control Samples
-
Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions of Quercetin 4'-Glucoside.
-
The final concentration of the organic solvent from the spiking solution should be less than 5% of the total plasma volume.
-
A typical calibration curve might range from 1 to 1000 ng/mL.
-
QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.
-
Add 10 µL of the working IS solution (this compound) to each tube, except for blank matrix samples.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Method
The following are typical parameters for the analysis. Optimization may be required depending on the specific instrumentation used.
UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table below |
UPLC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quercetin 4'-Glucoside | 463.1 | 301.0 | 35 | 20 |
| This compound | 466.1 | 304.0 | 35 | 20 |
Note: The exact m/z values and optimal cone and collision energies may vary slightly and should be optimized for the specific instrument used.
Data Analysis
-
Integrate the peak areas for both Quercetin 4'-Glucoside and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a linear regression with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of Quercetin 4'-Glucoside in the unknown samples and QCs by back-calculating from the calibration curve.
Method Validation
A full validation of this method should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability. Key validation parameters include:
-
Selectivity: Analysis of blank plasma from multiple sources to check for interferences.
-
Linearity and Range: Assessing the linear relationship between concentration and response.
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).[8][11]
Visualizations
Caption: Workflow for the quantification of Quercetin 4'-Glucoside in plasma.
Caption: MRM logic for analyte and internal standard detection.
References
- 1. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 2. Identification of quercetin glucuronides in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Analyses of Quercetin Conjugates by LC/MS/MS Revealed That Isorhamnetin-7- O-glucuronide-4'- O-sulfate Is a Major Metabolite in Plasma of Rats Fed with Quercetin Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin glucuronides but not glucosides are present in human plasma after consumption of quercetin-3-glucoside or quercetin-4'-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma postconsumption of applesauce enriched with apple peel and onion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Quercetin 4'-Glucoside in Biological Matrices using Isotope Dilution Mass Spectrometry with Quercetin 4'-Glucoside-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, and its glycosidic forms, such as Quercetin 4'-Glucoside, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic, bioavailability, and drug metabolism studies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, which is achieved by correcting for matrix effects and variations in sample preparation and instrument response with a stable isotope-labeled internal standard.
This application note provides a detailed protocol for the quantification of Quercetin 4'-Glucoside in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and a deuterated internal standard, Quercetin 4'-Glucoside-d3.
Experimental Principle
Isotope Dilution Mass Spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of sample preparation. The isotopically labeled internal standard is chemically identical to the analyte and thus behaves similarly during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the native analyte to that of the internal standard, precise and accurate quantification can be achieved, irrespective of sample losses during preparation or fluctuations in instrument performance.
Caption: Experimental workflow for IDMS of Quercetin 4'-Glucoside.
Materials and Methods
Reagents and Materials
-
Quercetin 4'-Glucoside analytical standard (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quercetin 4'-Glucoside and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Quercetin 4'-Glucoside by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create a calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation Protocol
-
Spiking: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the 1 µg/mL this compound internal standard working solution. For the calibration curve, add the appropriate concentration of the Quercetin 4'-Glucoside working standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
UHPLC-MS/MS Parameters
UHPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are proposed. Optimal collision energies should be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Quercetin 4'-Glucoside | 463.1 | 301.0 | 50 |
| This compound | 466.1 | 304.0 | 50 |
Data Presentation and Results
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Quercetin 4'-Glucoside to this compound against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
| Calibrator Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 15,300 | 149,800 | 0.1021 |
| 50 | 75,900 | 150,500 | 0.5043 |
| 100 | 151,200 | 149,900 | 1.0087 |
| 500 | 755,000 | 150,800 | 5.0066 |
| 1000 | 1,510,000 | 150,100 | 10.0599 |
Precision and Accuracy
The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 80 | 82.1 | 102.6 | 3.1 |
| High | 800 | 789.5 | 98.7 | 2.8 |
Quercetin Signaling Pathways
Quercetin is known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for drug development and mechanistic studies.
Caption: Key signaling pathways modulated by Quercetin.
Conclusion
This application note outlines a robust and reliable IDMS method for the quantification of Quercetin 4'-Glucoside in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for demanding applications in clinical and preclinical research. The provided experimental details serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
Troubleshooting & Optimization
Technical Support Center: Quercetin 4'-Glucoside-d3
This technical support center provides guidance on the stability of Quercetin (B1663063) 4'-Glucoside-d3 in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Quercetin 4'-Glucoside-d3 solid and in solution?
A1: For long-term storage, solid this compound should be kept in a tightly sealed vial in a refrigerator, protected from light. In solution, stability is dependent on the solvent, pH, temperature, and light exposure. For short-term storage of solutions, refrigeration at 2-8°C and protection from light are recommended. It is advisable to prepare fresh solutions for immediate use whenever possible.
Q2: How stable is this compound in common laboratory solvents?
A2: While specific quantitative data for the deuterated form is limited, studies on quercetin and its glucosides indicate that stability is solvent-dependent. Quercetin shows good solubility in DMSO and ethanol.[1] Aqueous solutions, especially at neutral to alkaline pH, can lead to faster degradation. For analytical purposes, a mobile phase of acetic acid in water/acetonitrile/methanol has been shown to provide good peak resolution for quercetin, suggesting short-term stability in this mixture.[2] It is recommended to minimize the time a solution is kept, even at 4°C.[2]
Q3: What is the effect of pH on the stability of this compound in aqueous solutions?
A3: Quercetin and its glycosides are generally more stable in acidic conditions and less stable in neutral to alkaline solutions.[3] Degradation of quercetin increases significantly with increasing pH.[3] For instance, the degradation rate of quercetin is considerably higher at pH 7.4 compared to more acidic pH values.[4] Therefore, for aqueous solutions of this compound, buffering at an acidic pH (e.g., pH 3-5) is recommended to enhance stability.
Q4: Is this compound sensitive to light?
A4: Yes, flavonoids, including quercetin and its glucosides, are known to be sensitive to light, particularly UV radiation.[5] Exposure to light can lead to photodegradation.[5] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or covering the containers with aluminum foil.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathway for quercetin glucosides involves the hydrolysis of the glycosidic bond to yield the aglycone, quercetin-d3.[6] Subsequently, the quercetin-d3 aglycone can undergo oxidative degradation, leading to the cleavage of the C-ring and the formation of smaller phenolic compounds such as protocatechuic acid derivatives.[4][7] The deuteration on the B-ring is not expected to alter the main degradation pathways but may slightly affect the rate of certain reactions.
Q6: How does the deuterium (B1214612) labeling in this compound affect its stability compared to the non-deuterated form?
A6: Deuterium labeling can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond. This can slow down metabolic degradation pathways involving the cleavage of these bonds.[8] While this primarily impacts metabolic stability, it may also contribute to a slight increase in chemical stability against certain degradation reactions where the deuterated positions are involved. However, for hydrolytic and primary oxidative degradation, the effect is expected to be minimal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in solution | Improper storage conditions (e.g., exposure to light, high temperature, neutral/alkaline pH). | Store solutions at 2-8°C in the dark. Use acidic buffers for aqueous solutions. Prepare fresh solutions before use. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the stock or working solutions. | Prepare fresh stock and working solutions daily. Verify the stability of the compound in the chosen analytical solvent over the duration of the analysis. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Identify potential degradation products by LC-MS. Adjust storage and handling procedures to minimize degradation. Use a stability-indicating HPLC method. |
| Low recovery during sample preparation | Adsorption of the compound to container surfaces or degradation during extraction. | Use silanized glassware to minimize adsorption. Perform extraction at low temperatures and under protection from light. |
Stability Data Summary
| Condition | Solvent/Medium | Observation | Reference |
| pH | Aqueous buffer | More stable at acidic pH (e.g., pH 2.0) than at neutral or alkaline pH (e.g., pH 6.8). | [9] |
| Temperature | Aqueous solution | Degradation rate increases with increasing temperature. | [4] |
| Light | Ethanol solution | Degrades upon exposure to UVA and UVB light. | [5] |
| Solvents | Various organic solvents | Solubility and stability vary. Good solubility in DMSO and ethanol. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, HPLC grade), amber glass vial, volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Transfer the solid to a clean, dry amber volumetric flask.
-
Add a small amount of DMSO to dissolve the solid completely.
-
Once dissolved, bring the solution to the final volume with DMSO.
-
Mix the solution thoroughly by inversion.
-
Store the stock solution at 2-8°C, protected from light. It is recommended to prepare fresh stock solutions frequently.
-
Protocol 2: Forced Degradation Study (General Protocol)
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature, monitoring at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to faster degradation in basic conditions.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analyze aliquots at each time point by HPLC.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Analyze aliquots at various time points by HPLC.
-
-
Photodegradation:
-
Prepare a solution of this compound.
-
Expose the solution to a light source with a defined output (e.g., UV lamp at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze aliquots from both the exposed and control samples at various time points by HPLC.
-
Visualizations
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 2. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Thermally accelerated oxidative degradation of quercetin using continuous flow kinetic electrospray-ion trap-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Solubility of Quercetin 4'-Glucoside-d3 in different solvents
This technical support center provides guidance on the solubility of Quercetin (B1663063) 4'-Glucoside-d3. Given that deuterated forms of compounds generally exhibit solubility characteristics nearly identical to their non-deuterated counterparts, the information presented here is based on data for Quercetin 4'-Glucoside and its aglycone, Quercetin.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Quercetin 4'-Glucoside-d3?
A1: Quercetin 4'-Glucoside is known to be highly water-soluble.[1] Its solubility in organic solvents is less documented, but it is expected to be soluble in polar organic solvents such as DMSO, methanol, and ethanol. The presence of the glucose moiety significantly increases its aqueous solubility compared to its aglycone, Quercetin.
Q2: I am having trouble dissolving this compound in an aqueous buffer. What should I do?
A2: If you encounter issues with dissolving the compound directly in an aqueous buffer, it is recommended to first prepare a stock solution in an organic solvent like DMSO.[2][3] You can then dilute this stock solution with the aqueous buffer of your choice. Be aware that the final concentration of the organic solvent should be low enough to not affect your experiment. For sparingly soluble flavonoids like Quercetin hydrate, a common method is to dissolve it in DMSO first and then dilute it with a buffer like PBS.[2]
Q3: My this compound solution appears to have particles in suspension. What could be the cause?
A3: Incomplete dissolution can result in suspended particles. This may occur if the solvent's capacity to dissolve the compound has been exceeded or if the solvent is not optimal.[4] Consider using sonication or gentle heating to aid dissolution. However, be cautious with heating as Quercetin 4'-glucoside can degrade at temperatures above 40°C.[1] If particles persist, filtration of the solution may be necessary to remove insoluble matter.[4]
Q4: Can I store aqueous solutions of this compound?
A4: It is generally not recommended to store aqueous solutions of quercetin and its derivatives for more than one day due to potential stability issues.[2][3] For long-term storage, it is best to keep the compound as a solid at a low temperature (e.g., -20°C) and in the dark.[1]
Solubility Data
Table 1: Solubility of Quercetin Glucosides
| Compound | Solvent | Solubility | Reference |
| Quercetin 4'-Glucoside | Water | Highly soluble | [1] |
| Quercetin 4'-Glucoside | Water | 1.59 g/L (Predicted) | [5] |
| Quercetin 3,4'-diglucoside | DMSO | 1 mg/mL | [6] |
| Isoquercitroside (Quercetin 3-glucoside) | Ethanol | ~1 mg/mL | [7] |
| Isoquercitroside (Quercetin 3-glucoside) | DMSO | ~30 mg/mL | [7] |
| Isoquercitroside (Quercetin 3-glucoside) | Dimethyl formamide (B127407) | ~15 mg/mL | [7] |
Table 2: Solubility of Quercetin (Aglycone)
| Solvent | Solubility | Reference |
| Ethanol | ~2 mg/mL | [2][3] |
| DMSO | ~30 mg/mL | [2][3] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [2][3] |
| Acetone | 80 mmol·L⁻¹ | [8] |
| Acetonitrile | - | [8] |
| Water | 60 mg/L at 16°C | [9] |
| Glacial Acetic Acid | Soluble | [9] |
| Alcohol | Soluble | [9] |
Troubleshooting Guide
Issue: Compound is not dissolving.
-
Possible Cause 1: Incorrect solvent choice.
-
Solution: Refer to the solubility tables above. For aqueous applications, first, dissolve in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
-
Possible Cause 2: Concentration is too high for the chosen solvent.
-
Solution: Try to prepare a more dilute solution. Check the solubility data to ensure you are not exceeding the solubility limit.
-
-
Possible Cause 3: Insufficient agitation or time.
-
Solution: Use a vortex mixer or sonicator to aid dissolution. Allow sufficient time for the compound to dissolve completely.
-
Issue: Precipitate forms after adding the stock solution to an aqueous buffer.
-
Possible Cause 1: The solubility of the compound in the final buffer is lower than the prepared concentration.
-
Solution: Increase the proportion of the aqueous buffer to the organic stock solution. It may be necessary to work with a more dilute final concentration.
-
-
Possible Cause 2: The pH of the buffer affects solubility.
-
Solution: Investigate the effect of pH on the solubility of your compound. Adjusting the buffer pH might improve solubility.
-
Experimental Protocols
Protocol: Preparation of a Stock Solution
-
Weigh the required amount of this compound in a suitable vial.
-
Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, ethanol) to achieve the desired concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed, light-protected container.
Protocol: Preparation of an Aqueous Working Solution from a Stock
-
Thaw the stock solution to room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Pipette the required volume of the stock solution into the desired volume of your aqueous buffer.
-
Mix thoroughly by vortexing or gentle inversion.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration.
Diagrams
Caption: A logical workflow for troubleshooting common solubility problems encountered with this compound.
References
- 1. biolink.no [biolink.no]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound Quercetin 4'-glucoside (FDB017095) - FooDB [foodb.ca]
- 6. Quercetin 3,4′-diglucoside ≥85% (LC/MS-UV) | 29125-80-2 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of Quercetin 4'-Glucoside-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Quercetin (B1663063) 4'-Glucoside-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of Quercetin 4'-Glucoside-d3?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2][3]
Q2: Why am I observing poor reproducibility and accuracy even when using a deuterated internal standard like this compound?
A2: While deuterated internal standards are considered the gold standard for correcting matrix effects, they may not always provide complete compensation.[4][5] This can occur due to several reasons:
-
Chromatographic Separation: A slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different co-eluting matrix components, resulting in differential matrix effects.[2]
-
High Concentration of Matrix Components: Extremely high concentrations of interfering compounds can disproportionately affect the ionization of the analyte and the internal standard.
-
Internal Standard Concentration: An inappropriately high concentration of the internal standard can lead to self-suppression or interfere with the analyte's ionization.
Q3: What are the common sources of matrix effects in bioanalytical samples?
A3: Common sources of matrix effects include phospholipids (B1166683) from cell membranes, salts, endogenous metabolites, and dosing vehicles. In the analysis of flavonoids like quercetin glycosides, other phenolic compounds present in the sample can also contribute to matrix effects.[3][6]
Q4: How can I proactively minimize matrix effects during method development?
A4: Proactive strategies to minimize matrix effects include:
-
Optimizing Sample Preparation: Employing more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[3]
-
Chromatographic Separation: Modifying the LC method to achieve better separation between this compound and co-eluting matrix components is crucial.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this must be balanced with maintaining sufficient sensitivity for the analyte.
Troubleshooting Guides
Issue 1: Inconsistent Peak Areas and Poor Precision for this compound
This issue often points to variable matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Chromatographic Co-elution:
-
Overlay the chromatograms of Quercetin 4'-Glucoside (the analyte) and this compound (the internal standard).
-
Expected Outcome: The peaks should perfectly co-elute.
-
Corrective Action: If a slight separation is observed, optimize the chromatographic method by adjusting the mobile phase composition, gradient profile, or column chemistry to achieve co-elution.
-
-
Perform a Post-Column Infusion Experiment:
-
This experiment helps to identify regions of significant ion suppression or enhancement in your chromatogram.
-
Procedure: Infuse a constant flow of this compound solution into the MS while injecting a blank, extracted matrix sample onto the LC system.
-
Interpretation: Dips or rises in the baseline signal of the internal standard indicate regions of ion suppression or enhancement, respectively.
-
Corrective Action: Adjust the chromatography to move the elution of your analyte and internal standard away from these regions.
-
-
Assess Matrix Effects from Different Lots:
-
Prepare and analyze samples using at least six different lots of the biological matrix.
-
Expected Outcome: The accuracy and precision of quality control (QC) samples should be within acceptable limits (typically ±15%) across all lots.[3]
-
Corrective Action: If significant variability is observed, a more robust sample preparation method is likely needed.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of the matrix effect (ME) and the effectiveness of the internal standard in compensating for it.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Quercetin 4'-Glucoside and this compound into the final elution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix and then spike with Quercetin 4'-Glucoside and this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with Quercetin 4'-Glucoside and this compound at the same low and high concentrations before performing the extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Recovery (%): Recovery = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Interpretation of Results:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
Data Presentation
Table 1: Hypothetical Quantitative Data for Matrix Effect Assessment of Quercetin 4'-Glucoside in Human Plasma
The following table presents hypothetical data from a matrix effect experiment for Quercetin 4'-Glucoside and its deuterated internal standard, this compound, in human plasma. This data is for illustrative purposes to demonstrate the calculations and interpretation.
| Analyte | Concentration Level | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Extraction Spike - Set B) | Matrix Factor (MF) | IS-Normalized Matrix Factor |
| Quercetin 4'-Glucoside | Low (5 ng/mL) | 150,000 | 105,000 | 0.70 (Suppression) | 1.03 |
| This compound | Low (5 ng/mL) | 160,000 | 108,800 | 0.68 (Suppression) | |
| Quercetin 4'-Glucoside | High (500 ng/mL) | 15,000,000 | 11,250,000 | 0.75 (Suppression) | 1.04 |
| This compound | High (500 ng/mL) | 16,000,000 | 11,520,000 | 0.72 (Suppression) |
Interpretation of Hypothetical Data:
In this example, both the analyte and the internal standard experience significant ion suppression (Matrix Factor < 1). However, the IS-Normalized Matrix Factor is close to 1, indicating that the deuterated internal standard is effectively compensating for the observed matrix effects at both low and high concentrations.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Workflow for quantitative matrix effect assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Separation of Quercetin 4'-Glucoside: A Technical Support Guide
For researchers, scientists, and drug development professionals working with flavonoid glycosides, achieving optimal separation of quercetin (B1663063) 4'-glucoside can present a unique set of challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the liquid chromatography (LC) analysis of this compound.
Troubleshooting Guide
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Resolution Between Quercetin 4'-Glucoside and Other Flavonoids
Q: My chromatogram shows co-eluting or poorly resolved peaks for quercetin 4'-glucoside and other related compounds like quercetin-3-O-glucoside or the quercetin aglycone. How can I improve the separation?
A: Achieving baseline separation of flavonoid glycoside isomers and their aglycone requires careful optimization of the chromatographic conditions. Here are several strategies to improve resolution:
-
Gradient Optimization: A well-designed gradient is crucial. If peaks are eluting too close together, consider the following adjustments:
-
Decrease the Gradient Slope: A shallower gradient, particularly around the elution time of your target analytes, provides more time for the components to interact with the stationary phase, leading to better separation. Start with a broad "scouting" gradient to determine the approximate elution time, and then flatten the gradient in that region.
-
Introduce an Isocratic Hold: Incorporating a brief isocratic hold at a specific mobile phase composition just before the elution of the target compounds can significantly improve the resolution of closely eluting peaks.
-
Adjust Initial and Final Conditions: If your peaks of interest elute late, you might increase the initial percentage of the organic solvent to reduce the analysis time for earlier eluting compounds. Conversely, if they elute very early, a lower initial organic percentage might be beneficial.
-
-
Mobile Phase Composition:
-
Organic Modifier: Switching the organic modifier in your mobile phase can alter selectivity. If you are using acetonitrile (B52724), consider trying methanol (B129727), or vice versa. Methanol is generally a weaker solvent than acetonitrile in reversed-phase chromatography and can provide different elution patterns for flavonoids.
-
Mobile Phase pH: The pH of the aqueous portion of your mobile phase can significantly impact the retention and peak shape of phenolic compounds like quercetin and its glucosides. Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) is a common practice to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially altered selectivity. Experimenting with small pH adjustments can sometimes resolve co-eluting peaks.
-
-
Column Selection:
-
Stationary Phase: While C18 columns are the most common choice, other stationary phases can offer different selectivities. A phenyl-hexyl or a biphenyl (B1667301) phase, for example, can provide alternative interactions with the aromatic rings of flavonoids.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase theoretical plates and improve resolution, albeit with an increase in backpressure.
-
Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)
Q: The peak for my quercetin 4'-glucoside is tailing. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue in flavonoid analysis and can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns, are a primary cause of tailing.
-
Solution: Acidify the mobile phase with a small amount of an acid like formic acid or acetic acid (typically 0.1%). This helps to protonate the silanol groups, reducing their interaction with the analytes. Using a modern, end-capped column with low silanol activity is also highly recommended.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample and injecting a smaller amount. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or a void at the column inlet can cause peak tailing.
-
Solution: Use a guard column to protect your analytical column from contaminants. If you suspect contamination, try flushing the column with a strong solvent. If a void has formed, the column may need to be replaced.
-
Q: I am observing peak fronting for my quercetin 4'-glucoside. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Column Overload: Severe column overload can also manifest as peak fronting.
-
Solution: As with peak tailing, try injecting a more dilute sample.
-
Issue 3: Inconsistent Retention Times
Q: The retention time for quercetin 4'-glucoside is shifting between injections. What should I check?
A: Fluctuations in retention time can compromise the reliability of your analysis. The following factors should be investigated:
-
Column Equilibration: Insufficient equilibration of the column between gradient runs is a common cause of retention time drift.
-
Solution: Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH or the ratio of aqueous to organic solvents, will lead to retention time shifts.
-
Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components. If using a buffer, double-check the pH.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical runs.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Solution: Regularly inspect your HPLC system for leaks and perform routine maintenance on the pump as recommended by the manufacturer.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient to separate quercetin 4'-glucoside?
A1: A good starting point for a reversed-phase separation on a C18 column would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). You can begin with a scouting gradient like 5-95% B over 20-30 minutes to determine the approximate retention time of quercetin 4'-glucoside. Based on the results, you can then optimize the gradient to improve resolution around your peak of interest.
Q2: What is the expected elution order for quercetin, quercetin-3-O-glucoside, and quercetin-4'-O-glucoside in reversed-phase HPLC?
A2: In reversed-phase chromatography, more polar compounds generally elute earlier. Therefore, the expected elution order would be:
-
Quercetin-3-O-glucoside (most polar)
-
Quercetin-4'-O-glucoside
-
Quercetin (aglycone, least polar)
One study showed that with a linear acetonitrile gradient, quercetin-3-O-glucoside had a retention time of 16.0 minutes, while quercetin-4'-O-glucoside eluted later at 17.7 minutes.[1] The quercetin aglycone would be expected to have an even longer retention time under these conditions.[1]
Q3: Which organic solvent is better for separating quercetin glucosides: acetonitrile or methanol?
A3: Both acetonitrile and methanol can be used effectively. Acetonitrile is a stronger organic solvent and often provides sharper peaks and lower backpressure. However, methanol can offer different selectivity, which may be advantageous for separating closely related isomers. If you are struggling to achieve separation with one solvent, it is worthwhile to try the other.
Q4: How does the mobile phase pH affect the separation?
A4: The pH of the mobile phase influences the ionization state of the phenolic hydroxyl groups on the quercetin molecule. At higher pH, these groups can deprotonate, making the molecule more polar and altering its retention behavior. Acidifying the mobile phase to a pH of around 2.5-3.5 with an acid like formic or acetic acid is generally recommended to ensure that the flavonoids are in a non-ionized form, which typically results in better peak shapes and more reproducible retention times.
Q5: What detection wavelength is optimal for quercetin 4'-glucoside?
A5: Flavonoids, including quercetin and its glucosides, typically have two major absorption maxima. For quercetin derivatives, these are usually in the ranges of 250-270 nm and 350-380 nm. A wavelength of around 255 nm or 370 nm is commonly used for detection. It is advisable to run a UV-Vis spectrum of your standard to determine the optimal wavelength for your specific detector and conditions.
Data Presentation
Table 1: Example LC Gradient Programs for Flavonoid Separation
| Method | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Reference |
| 1 | C18 (150 x 4.6 mm, 5 µm) | 0.1% Trifluoroacetic acid in Water | Acetonitrile | 0-13 min, 35-80% B; 13-15 min, 80-95% B; 15-18 min, 95% B | 1.0 | [2] |
| 2 | Polar-RP (150 x 4.6 mm, 4 µm) | 0.1% Formic acid in Water | Methanol | 0-2 min, 40% B; 2-15 min, 40-80% B; 15-18 min, 80-40% B | 0.8 | |
| 3 | C18 (50 x 2.1 mm, 1.8 µm) | 0.5% Formic acid in Water | Methanol | 0-2 min, 15% B; 2.01-3.3 min, 80% B; 3.31-5 min, 15% B | 0.5 | [3] |
| 4 | C18 (150 x 3.9 mm) | 10 mM H3PO4 in Water | Acetonitrile | Gradient (details not specified) | 0.8 | [4] |
| 5 | C18 (50 x 4.6 mm, 5 µm) | 0.1% Trifluoroacetic acid in Water | 0.1% TFA in Acetonitrile:Water (50:50) | 0-1.67 min, 100-75% A; 1.67-11.67 min, 75-70% A; 11.67-15 min, 70-20% A; 15-20 min, 20-100% A | 1.0 |
Table 2: Reported Retention Times for Quercetin and its Glucosides
| Compound | Retention Time (min) | Column | Mobile Phase | Reference |
| Quercetin | ~3.6 | C18 | Water/Acetonitrile/Methanol with 1.5% Acetic Acid | [5] |
| Quercetin | ~13.64 | C18 (150 x 3.9 mm) | Acetonitrile and 10 mM H3PO4 in Water | [4] |
| Quercetin-3-O-glucoside | ~11.213 | C18 (50 x 4.6 mm, 5 µm) | Acetonitrile and 0.1% TFA in Water | [6] |
| Quercetin-3-O-glucoside | 16.0 | C18 | Acetonitrile and 25 mM Citrate Buffer (pH 3.7) | [1] |
| Quercetin-4'-O-glucoside | 17.7 | C18 | Acetonitrile and 25 mM Citrate Buffer (pH 3.7) | [1] |
Experimental Protocols
General Protocol for LC Method Development for Quercetin 4'-Glucoside
-
Standard and Sample Preparation:
-
Prepare a stock solution of Quercetin 4'-Glucoside standard in a suitable solvent such as methanol or DMSO.
-
Dilute the stock solution with the initial mobile phase to create working standards.
-
Prepare your sample by extracting the compounds of interest and dissolving the final extract in the initial mobile phase. Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: Diode Array Detector (DAD) or UV detector at 255 nm and 370 nm.
-
-
Scouting Gradient:
-
Run a broad linear gradient from 5% to 95% B over 30 minutes.
-
This will help to determine the approximate retention time of quercetin 4'-glucoside and other compounds in your sample.
-
-
Gradient Optimization:
-
Based on the scouting run, design a new gradient that is shallower around the elution time of your target analyte. For example, if your compound elutes at 60% B, you might design a gradient that goes from 40% to 70% B over a longer period.
-
Consider incorporating an isocratic hold if isomers are co-eluting.
-
-
Further Optimization:
-
If resolution is still not optimal, consider changing the organic modifier to methanol or adjusting the pH of the mobile phase.
-
Evaluate different column chemistries if necessary.
-
Visualizations
Caption: Experimental workflow for LC method development.
Caption: Troubleshooting logic for common LC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scienggj.org [scienggj.org]
- 3. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Ion Suppression Effects with Quercetin 4'-Glucoside-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the analysis of Quercetin (B1663063) 4'-Glucoside-d3 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using Quercetin 4'-Glucoside-d3 as an internal standard?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte or internal standard is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or plant extracts).[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[2] When using a deuterated internal standard (IS) like this compound, the assumption is that it will experience the same degree of ion suppression as the analyte (Quercetin 4'-Glucoside). However, if there is differential ion suppression between the analyte and the IS, it can lead to inaccurate quantification.
Q2: What are the common causes of ion suppression in the analysis of this compound?
A2: Common causes of ion suppression include:
-
Co-eluting matrix components: Endogenous substances from the biological matrix, such as phospholipids, salts, and proteins, can interfere with the ionization process.[1]
-
High analyte or internal standard concentration: High concentrations of either the analyte or the deuterated internal standard can lead to self-suppression.
-
Mobile phase additives: Non-volatile buffers or high concentrations of additives like formic acid can contribute to ion suppression.[1]
-
Chromatographic separation of analyte and IS: Even a slight difference in retention time between Quercetin 4'-Glucoside and its deuterated form (an "isotope effect") can expose them to different matrix components, causing differential ion suppression.
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A widely used method to identify and assess ion suppression is the post-column infusion experiment . This technique involves infusing a constant flow of this compound into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion suppression.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak area reproducibility for this compound | Inconsistent matrix effects between samples. | 1. Improve sample preparation: Implement more rigorous cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Optimize chromatography: Adjust the gradient or change the column to better separate the analyte and IS from matrix interferences. |
| Analyte/IS peak area ratio is inconsistent across dilutions | Non-linear response due to matrix effects or self-suppression. | 1. Dilute the sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression. 2. Optimize IS concentration: Ensure the concentration of this compound is appropriate and within the linear dynamic range of the assay. |
| Inaccurate quantification despite using a deuterated IS | Differential ion suppression between the analyte and this compound. | 1. Verify co-elution: Carefully check for any chromatographic separation between the analyte and the IS. Even a small shift can be significant. 2. Adjust chromatographic conditions: Modify the mobile phase composition or temperature to ensure perfect co-elution. |
| Low signal intensity for both analyte and IS | Significant ion suppression affecting both compounds. | 1. Conduct a post-column infusion experiment: Identify the region of ion suppression and adjust the chromatography to move the elution of your compounds to a cleaner region of the chromatogram. 2. Enhance sample cleanup: Utilize advanced sample preparation techniques to thoroughly remove matrix components. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of quercetin in biological matrices, which can serve as a reference for method development with Quercetin 4'-Glucoside.
| Parameter | Typical Value | Reference |
| Recovery | 89.1% - 108% | [3] |
| Matrix Effect | 1.8% - 2.8% | [3] |
| Intra-day Precision (RSD) | 4.6% - 8.1% | [4] |
| Inter-day Precision (RSD) | 6.7% - 10.4% | [4] |
| Intra-day Accuracy | 2.8% - 7.3% | [4] |
| Inter-day Accuracy | 3.9% - 4.6% | [4] |
Note: These values are for quercetin and may vary for Quercetin 4'-Glucoside and its deuterated internal standard depending on the specific matrix and analytical method.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Deliver this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer using a T-fitting.
-
Inject a blank matrix sample that has been subjected to the same extraction procedure as the study samples.
-
Monitor the signal of this compound. A decrease in the baseline signal indicates ion suppression at that retention time.
Protocol 2: Evaluation of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Set A (Neat Solution): Prepare a standard of Quercetin 4'-Glucoside and this compound in the mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and IS into the extracted matrix residue before the final reconstitution step.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction procedure.
-
Analyze all three sets of samples.
-
Calculate Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Calculate Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Sample preparation workflows to mitigate ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quercetin 4'-Glucoside-d3 Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Quercetin (B1663063) 4'-Glucoside-d3 standard.
Frequently Asked Questions (FAQs)
Q1: How should I store the Quercetin 4'-Glucoside-d3 standard upon receipt?
For long-term stability, it is recommended to store the standard in a tightly closed vial in a refrigerator.[1] For storage extending beyond a few days, maintaining temperatures below -5°C in a dry, dark place is advisable.[2][3] Another source suggests a storage temperature of 4°C for the similar compound Quercetin dihydrate, emphasizing protection from light.[4] A certificate of analysis for a related deuterated quercetin compound recommends storage at 2-8°C in a well-closed container.[5]
Q2: What are the recommended solvents for preparing stock solutions?
Based on the solubility of quercetin and its glycosides, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and Dimethylformamide (DMF) are suitable for preparing stock solutions.[6] Quercetin hydrate (B1144303) shows good solubility in DMSO and DMF (approximately 30 mg/mL) and ethanol (approximately 2 mg/mL).[6] While Quercetin 4'-glucoside is highly water-soluble, preparing a concentrated stock solution in an organic solvent is a common practice.[2]
Q3: Can I prepare aqueous working solutions from the stock solution?
Yes, you can prepare aqueous working solutions. However, it is recommended to first dissolve the standard in a minimal amount of DMSO and then dilute it with the aqueous buffer of your choice.[6] It is important to note that aqueous solutions of quercetin compounds may not be stable for extended periods, and it is advised not to store them for more than one day.[6]
Q4: What is the purpose of using a deuterated standard like this compound in my analysis?
Deuterated standards are considered ideal internal standards for quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS.[7][8] This is because their physical and chemical properties are very similar to the non-deuterated (unlabeled) analyte of interest. This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process and improves the accuracy and precision of quantification.[7]
Q5: Are there any known stability issues with this compound?
The non-deuterated form, Quercetin 4'-glucoside, can be degraded by hydrolysis and/or hydrogenation at temperatures above 40°C.[2] It is also sensitive to light.[4] Therefore, it is crucial to store the deuterated standard under the recommended conditions and avoid prolonged exposure to high temperatures and light.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound as an internal standard in LC-MS/MS analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor Precision and Inaccurate Quantification | 1. Differential Matrix Effects: Even a slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement.[9] 2. Isotopic Contribution: The presence of unlabeled analyte as an impurity in the deuterated standard can interfere with the measurement of the analyte.[9] 3. In-source Fragmentation of the Deuterated Standard: The deuterated standard may fragment in the mass spectrometer source, leading to a loss of signal. | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they are co-eluting perfectly.[9] Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to achieve co-elution. 2. Analyze the Internal Standard Solution: Inject the deuterated internal standard solution by itself to check for the presence of the unlabeled analyte.[7] If present, the contribution to the analyte signal should be subtracted. 3. Optimize MS Source Conditions: Adjust source parameters such as temperature and voltages to minimize in-source fragmentation. |
| Chromatographic Peak for Deuterated Standard Elutes Slightly Earlier Than Analyte | Isotope Effect: This is a known phenomenon where the presence of deuterium (B1214612) can slightly alter the retention time of the molecule. | If the shift is small and consistent, it may not significantly impact quantification. However, for optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation.[7] |
| Loss of Deuterium Label | Deuterium Exchange: Deuterium atoms at certain positions in a molecule can be exchanged with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions.[7] | Ensure that the deuterium labels on the standard are in stable, non-exchangeable positions.[7] Avoid harsh pH conditions during sample preparation if the label is labile.[7] To test for this, incubate the deuterated standard in a blank matrix under your experimental conditions and monitor for the appearance of the unlabeled analyte.[7] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a stock solution and a series of working solutions of this compound.
Materials:
-
This compound standard
-
Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Methanol or Acetonitrile, HPLC grade or higher
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Methodology:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount (e.g., 1 mg) of the standard using a calibrated analytical balance.
-
Transfer the weighed standard to a volumetric flask (e.g., 1 mL).
-
Add a small amount of DMSO to dissolve the solid completely.
-
Once dissolved, bring the volume up to the mark with DMSO.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution at -20°C or below in a tightly sealed, light-protected vial.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions by diluting the stock solution with a suitable solvent (e.g., methanol, acetonitrile, or a mixture that is compatible with your mobile phase).
-
For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 1 mL.
-
Prepare fresh working solutions daily or as needed. Do not store aqueous working solutions for more than one day.[6]
-
Protocol 2: Post-Column Infusion Experiment to Assess Matrix Effects
Objective: To identify regions of ion suppression or enhancement in the chromatographic run that could affect the analyte and internal standard.[9]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-junction
-
Solution of this compound and the unlabeled analyte at a constant concentration.
-
Blank matrix extract (e.g., plasma, urine)
Methodology:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase used for your assay.
-
Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[9]
-
The syringe pump will deliver this solution at a constant flow rate.
-
-
Analysis:
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the analyte and the internal standard throughout the chromatographic run.
-
-
Data Interpretation:
-
In the absence of matrix effects, the signal for both the analyte and the internal standard should be constant and stable.
-
A decrease in the signal at a specific retention time indicates ion suppression, while an increase indicates ion enhancement.
-
By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[9]
-
Visualizations
Caption: A typical experimental workflow using the this compound standard.
References
- 1. clearsynth.com [clearsynth.com]
- 2. biolink.no [biolink.no]
- 3. extrasynthese.com [extrasynthese.com]
- 4. carlroth.com [carlroth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting Poor Peak Shape of Quercetin 4'-Glucoside-d3
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shapes during the liquid chromatography (LC) analysis of Quercetin 4'-Glucoside-d3. The following sections are designed in a question-and-answer format to directly address common issues such as peak tailing, fronting, and splitting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar compounds like flavonoid glycosides. It can compromise quantification and resolution.[1][2][3]
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: this compound, with its polar hydroxyl groups, can interact with residual silanol groups on silica-based stationary phases (like C18), leading to tailing.[2][4][5]
-
Solution 1: Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase.[6][7] This suppresses the ionization of silanol groups, minimizing secondary interactions.
-
Solution 2: Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated ("end-capped").[3][4]
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, causing tailing.[4]
-
Solution: Ensure the mobile phase is buffered at least 2 pH units away from the analyte's pKa.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[2]
-
Solution: First, try flushing the column with a strong solvent. If this fails, remove the guard column (if present) to see if it's the source of the problem. As a last resort, replace the analytical column.[8]
-
Q2: I am observing peak fronting for this compound. What does this indicate?
Peak fronting, where the first half of the peak is broad and leads to a sharp drop, is typically caused by column overload or solvent mismatch.[1][9]
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample mass or too high a concentration can saturate the stationary phase.[1][10][11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak can front.[2][10][12]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[13]
-
Q3: My this compound peak is split or appears as a doublet. What should I investigate?
Split peaks can arise from issues at the column inlet, problems with the mobile phase, or co-elution.[9][14]
Potential Causes & Solutions:
-
Blocked Column Frit or Column Void: If all peaks in the chromatogram are split, the issue is likely a partial blockage of the inlet frit or a void at the head of the column packing.[9][13][15] This causes the sample to be introduced unevenly onto the column.
-
Solution: Replace the column frit if possible, or reverse-flush the column (check manufacturer's instructions). If a void is suspected, the column will likely need to be replaced.[15]
-
-
Injection Solvent Mismatch: A significant difference in solvent strength or pH between the sample solvent and the mobile phase can cause peak splitting.[9][15]
-
Solution: Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength.[13]
-
-
Co-elution of Isomers or Impurities: If only the analyte peak is split, it might be due to the presence of a closely eluting compound or an isomer.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. support.waters.com [support.waters.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Minimizing degradation of Quercetin 4'-Glucoside-d3 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Quercetin 4'-Glucoside-d3 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a deuterated form of Quercetin 4'-Glucoside, a naturally occurring flavonoid. The "d3" indicates that three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an excellent internal standard for quantitative analysis using mass spectrometry-based methods, such as LC-MS, to ensure accurate measurement of the native compound in a sample. Its stability during extraction is critical because any degradation will lead to inaccurate quantification of the target analyte.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
Several factors can contribute to the degradation of this compound, including:
-
High Temperatures: Thermal degradation can occur, especially at temperatures above 70-80°C.[1][2] Prolonged exposure to heat can lead to the hydrolysis of the glycosidic bond and oxidation of the aglycone.[1]
-
Extreme pH: Both highly acidic and alkaline conditions can promote degradation. Alkaline conditions (pH > 7) are particularly detrimental, leading to oxidative degradation.[2] Acidification, while sometimes used to improve extraction efficiency, can lead to the hydrolysis of the glycoside to its aglycone form, Quercetin-d3.[3]
-
Exposure to Light: Flavonoids are sensitive to UV radiation, which can induce photodegradation.[2]
-
Presence of Oxygen and Metal Ions: Oxygen can lead to the oxidation of the phenolic hydroxyl groups.[4] The presence of metal ions can catalyze this oxidation.[5]
-
Enzymatic Activity: If the plant material is not properly handled, endogenous enzymes like glycosidases and oxidases can be activated and degrade the compound.[1]
Q3: My this compound extract is turning brown. What does this indicate?
A color change to brown is a common visual indicator of flavonoid degradation.[4] This is typically due to the oxidation of the phenolic hydroxyl groups, which leads to the formation of quinones and other colored degradation products.[4] This can be accelerated by exposure to oxygen, high pH, and elevated temperatures.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient Extraction Solvent: The solvent may not be optimal for solubilizing the compound from the sample matrix. | Optimize the solvent system. A mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 70-80% alcohol) is often effective for flavonoids.[6][7] Experiment with different solvent polarities. |
| Suboptimal Extraction Temperature: High temperatures can cause degradation. | Use lower temperatures (e.g., room temperature or slightly elevated, 40-50°C) to minimize thermal degradation.[4] Consider low-temperature extraction methods like maceration or ultrasound-assisted extraction at controlled temperatures.[4] | |
| Inadequate Extraction Time: The duration of the extraction may be too short for complete recovery. | Optimize the extraction time. Monitor the recovery at different time points to determine the optimal duration. | |
| Improper Sample Preparation: Large particle size can limit solvent penetration and extraction efficiency.[6] | Grind the sample material to a fine, uniform powder to increase the surface area available for extraction.[6] | |
| Degradation of this compound (Observed as additional peaks in chromatogram or color change) | High Extraction Temperature: Excessive heat is a major cause of flavonoid degradation.[1][2] | Maintain extraction temperatures below 60°C. If heat is necessary, use the lowest effective temperature for the shortest possible duration.[2] |
| Unfavorable pH: Alkaline or strongly acidic conditions can promote degradation.[2][3] | Maintain a slightly acidic to neutral pH (pH 4-6) during extraction.[2][4] Consider using acidified solvents (e.g., with 0.1% formic acid or acetic acid) to improve stability.[2] | |
| Exposure to Light: UV light can cause photodegradation.[2] | Conduct the extraction and all subsequent handling steps in amber glassware or under light-protected conditions.[2] | |
| Oxidation: Presence of oxygen and/or metal ions can lead to oxidative degradation. | Degas solvents before use. Consider adding antioxidants like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.[4][5] The addition of a chelating agent like EDTA can also help by sequestering metal ions.[5] |
Experimental Protocols
Below are detailed methodologies for common extraction techniques, optimized to minimize the degradation of this compound.
Protocol 1: Maceration (Cold Extraction)
This method is gentle and minimizes thermal degradation.
-
Sample Preparation: Grind the dried plant material into a fine powder.
-
Extraction Solvent Preparation: Prepare a solution of 80% methanol in water containing 0.1% (w/v) ascorbic acid.
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 50 mL amber glass flask.
-
Add 20 mL of the extraction solvent.
-
Seal the flask and agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24 hours.[4]
-
-
Filtration: After 24 hours, filter the mixture through a 0.45 µm syringe filter to separate the extract from the plant residue.
-
Storage: Store the final extract in a sealed, amber-colored vial at -20°C until analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE can improve extraction efficiency and reduce extraction time.
-
Sample Preparation: Grind the dried plant material into a fine powder.
-
Extraction Solvent Preparation: Prepare a solution of 70% ethanol in water containing 0.1% (w/v) ascorbic acid.
-
Extraction:
-
Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.[4]
-
Collection and Storage: Collect the supernatant and store it in a sealed, amber-colored vial at -20°C.
Visualizations
Factors Influencing this compound Stability
Caption: Factors influencing the degradation of this compound.
Recommended Workflow for Minimizing Degradation
Caption: Recommended workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Adsorption issues of Quercetin 4'-Glucoside-d3 in LC systems
Welcome to the technical support center for Quercetin 4'-Glucoside-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the liquid chromatography (LC) analysis of this deuterated flavonoid glycoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may face, providing explanations and actionable solutions.
Issue 1: Poor Peak Shape - Tailing or Broadening
Q1: My chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I fix it?
A1: Peak tailing for this compound is commonly caused by secondary interactions between the analyte and active sites within the LC system. Flavonoids, with their multiple hydroxyl groups, are prone to interacting with metal surfaces (like stainless steel) in the instrument and column, as well as with acidic silanol (B1196071) groups on the silica-based stationary phase.[1][2]
Troubleshooting Steps:
-
System Passivation: Before running your samples, passivate the LC system by injecting a high-concentration standard of a chelating agent or your analyte to saturate the active sites. This can temporarily improve peak shape.
-
Mobile Phase Modification:
-
Lower pH: Reduce the mobile phase pH to around 3.0 or lower using an additive like 0.1% formic acid.[2] This protonates the silanol groups on the stationary phase, minimizing secondary ionic interactions.
-
Add a Chelator: Introduce a weak chelating agent, such as citric acid or medronic acid, into your mobile phase.[3][4] These agents can bind to metal ions in the system, preventing your analyte from adsorbing to them.
-
-
Use a Bio-inert or PEEK-lined Column: If the problem persists, the primary source of adsorption is likely the metal hardware of the column itself. Switching to a column with a specially treated inert surface (e.g., hybrid organic-inorganic surfaces) or a PEEK-lined column can dramatically reduce these interactions.[5][6][7]
-
Check for Column Voids: A sudden onset of peak tailing for all peaks could indicate a void at the head of the column.[1][2] This can be checked by reversing and flushing the column (if permitted by the manufacturer).
Q2: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?
A2: When all peaks are affected, the issue is likely systemic rather than a specific chemical interaction.
Troubleshooting Steps:
-
Extra-Column Volume: Excessive tubing length or tubing with a large internal diameter between the injector, column, and detector can cause band broadening.[2] Ensure all connections are made with the shortest possible length of appropriate-ID tubing.
-
Blocked Frit: A partially blocked column inlet frit can distort the sample flow path, leading to peak broadening for all analytes.[8] Try back-flushing the column or replacing the frit if possible. Using an in-line filter can prevent this.
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, causing broad and often tailing peaks.[1][2] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, column overload was the issue.
Issue 2: Low or No Signal (Analyte Loss)
Q3: I'm injecting this compound, but I'm seeing a very low signal or no peak at all. Where could my analyte be going?
A3: Complete or significant loss of analyte is a severe form of adsorption, often due to irreversible binding to metal surfaces within the LC system.[3][5] This is a known issue for metal-sensitive compounds, including certain metabolites and oligonucleotides.[3][5]
Troubleshooting Steps:
-
Use of Inert Hardware: The most effective solution is to use an LC system and column specifically designed to be bio-inert. Technologies that apply a hybrid organic-inorganic surface to the metal components of the flow path prevent the adsorptive loss of sensitive analytes.[3][5][6]
-
System Conditioning: Before your analytical run, inject a high-concentration sample of a non-critical, metal-chelating compound. This can "prime" the system by occupying the active metal sites, allowing your subsequent injections of this compound to pass through without significant adsorption.
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion and apparent signal loss.
Issue 3: Poor Reproducibility
Q4: My peak areas for replicate injections of this compound are highly variable. What could be causing this?
A4: Poor reproducibility is often linked to active sites in the LC system that are not fully saturated or conditioned. The first few injections may show lower peak areas as the analyte adsorbs to these sites. Subsequent injections may show higher areas as the sites become saturated.
Troubleshooting Steps:
-
Equilibration and Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase. Perform several "sacrificial" injections of your sample or a conditioning solution before starting your analytical sequence. This helps to ensure that the system's active sites are consistently passivated.
-
Inert Column Technology: Using columns with hybrid surface technology has been shown to provide significantly improved injection-to-injection and column-to-column reproducibility for metal-sensitive analytes.[6][7]
Quantitative Data Summary
| Parameter | Standard Stainless Steel Column | MaxPeak™ Premier Column (HPS Technology) | Expected Improvement |
| Peak Area (Analyte Recovery) | Often low and variable | Higher and more consistent | Significant increase in analyte recovery[5] |
| Peak Tailing Factor | > 1.5 (significant tailing) | Close to 1.0 (symmetrical) | Improved peak shape[6] |
| Reproducibility (%RSD) | Can be > 15% | Typically < 5% | Enhanced precision[6] |
This table is a qualitative summary based on literature for metal-sensitive analytes and represents the expected performance benefits of using inert hardware.
Experimental Protocols
Protocol 1: Diagnosing and Mitigating Adsorption with Mobile Phase Additives
This protocol helps determine if peak tailing is due to silanol or metal interactions and mitigates it through mobile phase modification.
Objective: To improve the peak shape of this compound.
Materials:
-
LC-grade water
-
LC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)
-
Formic acid (FA)
-
Citric acid or Medronic acid
-
Your this compound standard
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of ACN:Water (e.g., 30:70 v/v) with no additives.
-
Inject your standard and record the chromatogram. Note the peak shape (tailing factor) and retention time.
-
-
Test for Silanol Interactions:
-
Prepare a mobile phase of ACN:Water (30:70 v/v) with 0.1% Formic Acid. The pH should be below 3.
-
Equilibrate the column with this new mobile phase for at least 15 column volumes.
-
Inject your standard. If peak tailing is significantly reduced, secondary interactions with silanol groups were a primary cause.[2]
-
-
Test for Metal Adsorption:
-
Analysis: Compare the chromatograms from each step. The best mobile phase composition is the one that provides a symmetrical peak with the highest area.
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
Experimental Workflow for Method Optimization
Caption: Step-wise workflow for optimizing an LC method to reduce adsorption.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quercetin 4'-Glucoside-d3 Mass Spectrometry Analysis
Welcome to the technical support center for the MS analysis of Quercetin (B1663063) 4'-Glucoside-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal intensity of this deuterated internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my Quercetin 4'-Glucoside-d3 standard low?
A1: Low signal intensity can stem from several factors including suboptimal MS parameters, matrix effects, inefficient sample preparation, or issues with the liquid chromatography separation. It is crucial to systematically evaluate each of these components to identify the root cause.
Q2: What are the optimal MS ionization settings for this compound?
A2: Flavonoid glycosides, including this compound, can be effectively analyzed in both positive and negative electrospray ionization (ESI) modes.[1] Negative ion mode is often recommended for saccharide-containing compounds and may provide higher sensitivity.[2][3][4] In positive ion mode, the formation of protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ is common.[5][6] Optimization of source parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate is critical for maximizing signal intensity.[7]
Q3: How can I mitigate matrix effects that are suppressing my signal?
A3: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common cause of signal suppression.[8][9][10] To mitigate this, you can:
-
Improve sample clean-up: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9]
-
Optimize chromatographic separation: Adjusting the gradient, mobile phase composition, or using a different column chemistry can help separate the analyte from interfering compounds.[9]
-
Dilute the sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.
Q4: What are the expected fragmentation patterns for this compound in MS/MS?
A4: In tandem MS (MS/MS), this compound is expected to exhibit a characteristic neutral loss of the deuterated glucoside moiety. The fragmentation of the quercetin aglycone will then produce signature ions. Common fragment ions for quercetin include those resulting from retro-Diels-Alder (RDA) reactions of the C-ring.[11][12]
Q5: Could the deuterated label on my standard be unstable?
A5: While the deuterium (B1214612) labels on this compound are generally stable, isotopic exchange (H/D back-exchange) can occur under certain conditions, particularly if the labels are in labile positions.[13] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the non-deuterated analyte. It is important to use high-purity standards and assess their stability under your experimental conditions.[13]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low signal intensity issues with this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Incorrect MS Parameters: Suboptimal ionization, transmission, or detection settings. | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, cone voltage, gas flows, and temperatures).[7] |
| Sample Preparation Issues: Inefficient extraction or significant matrix effects. | Review and optimize the sample preparation protocol. Consider using a more rigorous clean-up method like Solid-Phase Extraction (SPE).[9] Evaluate matrix effects by comparing the signal in a neat solution versus a spiked matrix sample.[10] | |
| LC Method Not Optimized: Poor peak shape or co-elution with interfering compounds. | Optimize the mobile phase composition (e.g., pH, organic modifier, additives like formic or acetic acid) and gradient profile to improve peak shape and resolution from matrix components.[1][8] | |
| Inconsistent or variable signal intensity | Differential Matrix Effects: The analyte and internal standard are affected differently by the sample matrix.[13] | Ensure co-elution of the analyte and internal standard. If differential matrix effects persist, consider using a matrix-matched calibration curve. |
| Instability of the Deuterated Standard: Isotopic exchange (H/D back-exchange) may be occurring.[13] | Verify the stability of the deuterated standard under your sample preparation and storage conditions. Assess for back-exchange by incubating the standard in a blank matrix.[13] | |
| Good signal in neat solution, but poor signal in sample matrix | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.[9][10] | Improve chromatographic separation to move the analyte peak away from the region of ion suppression. Enhance sample clean-up to remove the interfering compounds. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to clean up complex biological or botanical samples to reduce matrix effects.
-
Sample Pre-treatment: If the sample is solid, homogenize and extract it with a suitable solvent (e.g., 80% methanol (B129727) in water).[9] Centrifuge the extract to pellet any solid debris.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other flavonoids with a higher concentration of organic solvent (e.g., 90% methanol).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection.
| Parameter | Recommendation |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[9] |
| Mobile Phase A | Water with 0.1% formic acid.[7][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid.[7][9] |
| Gradient | Start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min.[7][9] |
| Column Temperature | 30 - 40 °C.[9] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode. |
| MS/MS Transition | Monitor the transition from the precursor ion (e.g., [M-H]⁻ or [M+H]⁺) of this compound to a characteristic product ion of the quercetin-d3 aglycone. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 6. shd-pub.org.rs [shd-pub.org.rs]
- 7. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Quercetin 4'-Glucoside-d3 Quantification
For researchers, scientists, and drug development professionals venturing into the analysis of quercetin (B1663063) and its metabolites, establishing a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of validated analytical techniques for the quantification of Quercetin 4'-Glucoside, with a special focus on the use of its deuterated internal standard, Quercetin 4'-Glucoside-d3. The inclusion of a stable isotope-labeled internal standard is a critical strategy to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
The quantification of Quercetin 4'-Glucoside, a significant dietary flavonoid glycoside, and its metabolites is crucial for pharmacokinetic, bioavailability, and metabolic studies. The use of a deuterated internal standard like this compound is the gold standard in bioanalytical methods, as it closely mimics the analyte's chemical and physical properties, leading to more accurate and precise results.[1] This guide will delve into the common analytical platforms employed for this purpose, comparing their performance based on key validation parameters.
Comparative Analysis of Analytical Techniques
The two most prevalent analytical techniques for the quantification of quercetin and its glycosides are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Each technique offers distinct advantages and is suited for different analytical needs.
| Analytical Technique | Common Application | Advantages | Disadvantages |
| HPLC-DAD | Quantification in simpler matrices like herbal extracts and pharmaceutical formulations.[2][3] | Cost-effective, robust, and widely available.[4] | Lower sensitivity and selectivity compared to MS-based methods, potential for interference from co-eluting compounds.[4] |
| UPLC-MS/MS | Quantification in complex biological matrices such as plasma and urine.[5][6][7] | High sensitivity, high selectivity, and ability to confirm analyte identity.[5][6] | Higher initial investment and operational costs, requires specialized expertise. |
| UHPLC-QTOF-MS/MS | Metabolite identification and relative quantification in complex biological samples.[8][9] | Provides high-resolution mass data for structural elucidation of unknown metabolites.[9] | Primarily used for qualitative or semi-quantitative analysis, may require authentic standards for absolute quantification. |
Key Method Validation Parameters: A Head-to-Head Comparison
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose.[2][10] The following table summarizes typical performance characteristics of HPLC-DAD and UPLC-MS/MS methods for the analysis of quercetin and its derivatives, providing a framework for what can be expected when validating a method for this compound.
| Validation Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (R²) | > 0.995[2] | > 0.99[5][6] |
| Limit of Detection (LOD) | 0.046 µg/mL[2] | 0.36 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.14 µg/mL[2] | 1.25 ng/mL[5] |
| Accuracy (% Recovery) | 88.6% - 110.7%[2] | Within ±15% of nominal concentration |
| Precision (%RSD) | < 10%[2] | < 15% |
Experimental Protocols: A Generalized Workflow
While specific experimental conditions will vary depending on the instrumentation and the matrix being analyzed, a general workflow for the quantification of Quercetin 4'-Glucoside using a deuterated internal standard can be outlined.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions (UPLC-MS/MS):
-
Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm) is commonly used.[5][6]
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is often employed.[5][6]
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties. Negative mode is often used for flavonoids.[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5][6] This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Conclusion
The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For trace-level quantification in complex biological fluids, a validated UPLC-MS/MS method using a deuterated internal standard is the recommended approach due to its superior sensitivity and selectivity. By following established validation guidelines and employing a robust experimental protocol, researchers can ensure the generation of high-quality, reliable data essential for advancing our understanding of the pharmacokinetics and biological effects of quercetin and its metabolites.
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantarchives.org [plantarchives.org]
- 4. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Analyses of Quercetin Conjugates by LC/MS/MS Revealed That Isorhamnetin-7- O-glucuronide-4'- O-sulfate Is a Major Metabolite in Plasma of Rats Fed with Quercetin Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 10. impactfactor.org [impactfactor.org]
A Head-to-Head Battle of Internal Standards: Quercetin 4'-Glucoside-d3 vs. Quercetin-d3 in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quercetin (B1663063) and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Quercetin 4'-Glucoside-d3 and Quercetin-d3. By examining their performance based on available experimental data and outlining detailed experimental protocols, this document aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C). This subtle modification allows the mass spectrometer to differentiate the internal standard from the analyte while ensuring that both compounds exhibit nearly identical physicochemical properties. This co-elution and similar ionization behavior are crucial for compensating for variations in sample preparation, matrix effects, and instrument response.
When quantifying quercetin, a ubiquitous flavonoid with numerous health benefits, and its various glycosidic forms and metabolites, the analyst is faced with a choice: utilize a deuterated form of the aglycone (Quercetin-d3) or a deuterated form of a specific glycoside (such as this compound). The optimal choice depends on the specific analytes being measured and the sample preparation workflow.
Performance Comparison: A Data-Driven Perspective
| Performance Parameter | This compound (for Quercetin Glycosides/Metabolites) | Quercetin-d3 (for Quercetin Aglycone) | Key Considerations for Researchers |
| Analyte Scope | Ideal for the quantification of quercetin glycosides and their metabolites. | Primarily suited for the quantification of quercetin aglycone. | The choice of internal standard should closely match the analyte(s) of interest. |
| Recovery (%) | Typically high and consistent for glycosides, as it mimics their extraction behavior. | High and consistent for the aglycone. May not fully compensate for variability in glycoside hydrolysis. | A SIL-IS that undergoes the same sample preparation steps as the analyte provides better correction. |
| Matrix Effect (%) | Effectively compensates for matrix effects experienced by glycosidic analytes. | Effectively compensates for matrix effects on the aglycone. May differ for glycosides. | Co-elution of the analyte and SIL-IS is critical for accurate matrix effect correction. |
| Precision (%RSD) | Intra- and inter-day precision typically <15%. | Intra- and inter-day precision typically <15%. | Both internal standards can achieve high precision when used appropriately. |
| Accuracy (%Bias) | Typically within ±15% of the nominal concentration. | Typically within ±15% of the nominal concentration. | Accuracy is enhanced when the internal standard closely mimics the analyte's behavior. |
The Rationale for Selection: Matching the Analyte
The fundamental principle guiding the choice of an internal standard is to select a compound that behaves as similarly as possible to the analyte of interest throughout the entire analytical process.
When to Choose this compound:
If the primary goal of the study is to quantify one or more quercetin glycosides (e.g., quercetin-3-O-glucoside, quercetin-4'-O-glucoside) or to profile the metabolic fate of these glycosides, then a deuterated glucoside internal standard is the superior choice. This is because:
-
Similar Extraction and Stability: Quercetin glycosides have different solubility and stability profiles compared to the aglycone. A deuterated glycoside will more accurately reflect any degradation or loss of the analyte glycosides during sample extraction and processing.
-
Compensation for Hydrolysis: If the analytical method involves an enzymatic or chemical hydrolysis step to convert glycosides to the aglycone before analysis, a deuterated glycoside internal standard will undergo this reaction alongside the native analytes, thereby correcting for any variability or incompleteness in the hydrolysis process.
-
Closer Chromatographic and Ionization Behavior: A deuterated glucoside will have a retention time and ionization efficiency that are more closely matched to the analyte glycosides, leading to more effective compensation for matrix effects.
When to Choose Quercetin-d3:
If the analytical focus is solely on the quantification of the quercetin aglycone, then Quercetin-d3 is the most appropriate internal standard. Its advantages in this context include:
-
Identical Chemical Structure (apart from isotopes): This ensures the most similar behavior during chromatography and ionization, providing the most accurate correction for the aglycone.
-
Commercial Availability: Quercetin-d3 is often more readily available from commercial suppliers compared to specific deuterated glycosides.
-
Simpler Workflow: If the analysis does not involve glycosides, using Quercetin-d3 avoids the need to consider the stability and hydrolysis of a glycosidic internal standard.
Experimental Protocols
Below are representative experimental protocols for the quantification of quercetin and its metabolites using either this compound or Quercetin-d3 as an internal standard.
Protocol 1: Quantification of Quercetin Glycosides and Metabolites using this compound
This protocol is adapted for the analysis of quercetin glycosides and their conjugated metabolites in human plasma.
1. Sample Preparation: a. To 100 µL of human plasma, add 10 µL of this compound internal standard solution (in methanol). b. Add 400 µL of ice-cold methanol (B129727) containing 1% formic acid to precipitate proteins. c. Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: UPLC system
- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate the various glycosides and metabolites.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
Protocol 2: Quantification of Quercetin Aglycone using Quercetin-d3
This protocol is designed for the quantification of total quercetin after hydrolysis of its glycosides in a biological matrix.
1. Sample Preparation with Hydrolysis: a. To 100 µL of plasma, add 10 µL of Quercetin-d3 internal standard solution. b. Add 50 µL of β-glucuronidase/sulfatase solution in a suitable buffer and incubate at 37°C for 1 hour to hydrolyze the conjugated forms. c. Stop the reaction and precipitate proteins by adding 400 µL of acidified acetonitrile. d. Vortex and centrifuge as described in Protocol 1. e. Evaporate the supernatant and reconstitute.
2. LC-MS/MS Conditions:
- LC System and Column: Similar to Protocol 1.
- Mobile Phase: A gradient optimized for the separation of the quercetin aglycone from matrix components.
- MS System and Mode: Similar to Protocol 1.
- MRM Transitions: Monitor the specific transitions for quercetin and Quercetin-d3.
Visualizing the Rationale: Experimental Workflow and Metabolic Pathway
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a typical bioanalytical workflow and the metabolic pathway of quercetin.
Conclusion: Making the Right Choice
The selection between this compound and Quercetin-d3 as an internal standard is not a matter of one being universally better than the other, but rather a strategic decision based on the specific goals of the analytical method.
-
For the targeted quantification of quercetin glycosides and their direct metabolites , This compound is the more appropriate choice as it more accurately mimics the behavior of the analytes throughout the entire analytical procedure, especially if a hydrolysis step is involved.
-
For the specific measurement of the quercetin aglycone , Quercetin-d3 is the ideal internal standard due to its identical chemical structure, ensuring the most accurate correction for any analytical variability.
By carefully considering the analytes of interest and the sample preparation workflow, researchers can select the most suitable internal standard to ensure the generation of high-quality, reliable, and reproducible data in their studies of quercetin and its impact on health and disease.
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Analysis of Quercetin 4'-Glucoside
In the realm of analytical chemistry, the precise and accurate quantification of bioactive compounds is paramount for researchers, scientists, and drug development professionals. Quercetin (B1663063) 4'-Glucoside, a prominent flavonoid with significant antioxidant properties, is no exception. The choice of analytical technique is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of two powerhouse techniques for the analysis of Quercetin 4'-Glucoside: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
At a Glance: Key Differences
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity | Lower | Higher (50-150 times more sensitive for flavonoids)[1] |
| Selectivity | Good, but susceptible to co-eluting interferences | Excellent, highly specific due to mass fragmentation |
| Cost | Lower initial investment and operational costs | Higher initial investment and operational costs |
| Complexity | Simpler to operate and maintain | More complex, requires specialized expertise |
| Applications | Routine analysis of simpler matrices, quality control | Trace level analysis in complex matrices (e.g., plasma)[2][3][4], metabolite identification |
Diving Deeper: Performance Metrics
The choice between HPLC-UV and LC-MS/MS often hinges on the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. The following table summarizes key performance parameters for the analysis of quercetin and its derivatives, providing a quantitative basis for comparison.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.046 - 500 ng/mL[1][5] | 0.003 - 10 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.14 - 500 ng/mL[1][5] | 0.007 - 6.67 ng/mL[1] |
| **Linearity (R²) ** | > 0.995 - > 0.999[5][6] | > 0.989 - ≥ 0.9957[7][8] |
| Accuracy (% Recovery) | 84.3% - 110.7%[5][9] | 85.2% - 113.3%[8][10] |
| Precision (%RSD) | < 2% - 9.4%[5][6] | < 5.8% - 11.20%[8][11] |
Visualizing the Workflow
To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows for the analysis of Quercetin 4'-Glucoside.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
In-Depth Methodologies
For scientists looking to implement these techniques, the following provides a detailed overview of typical experimental protocols.
HPLC-UV Protocol
This method is well-suited for the routine quantification of Quercetin 4'-Glucoside in less complex samples like herbal extracts or pharmaceutical formulations.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% acetic acid or 2% v/v acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][12] A common isocratic mobile phase consists of methanol and acetonitrile (B52724) (50:50 v/v).[6]
-
Detection Wavelength: Quercetin and its glycosides exhibit strong absorbance in the UV region. Detection is often performed at wavelengths around 256 nm, 360 nm, or 370 nm.[6][12][13]
-
Injection Volume: Usually in the range of 5 to 20 µL.[7][12]
-
Quantification: Based on a calibration curve constructed from the peak areas of standard solutions of known concentrations.
LC-MS/MS Protocol
LC-MS/MS is the gold standard for analyzing Quercetin 4'-Glucoside in complex biological matrices, offering unparalleled sensitivity and selectivity.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTOF).[2][14]
-
Column: A reversed-phase C18 column, often with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 1.7 µm).[10][11]
-
Mobile Phase: Similar to HPLC-UV, typically consisting of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or a mixture of methanol and acetonitrile).[10][11] A gradient elution is commonly employed to achieve optimal separation.
-
Flow Rate: Generally lower than conventional HPLC, often in the range of 0.350 to 0.5 mL/min.[10][15]
-
Ionization: Electrospray ionization (ESI) is the most common technique, operated in either positive or negative ion mode.[1] For quercetin and its glycosides, negative ion mode is often preferred.
-
Mass Spectrometry: Detection is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of Quercetin 4'-Glucoside) in the first mass analyzer, fragmenting it in the collision cell, and detecting a specific product ion in the second mass analyzer. This highly specific detection method minimizes interferences from the matrix.[15]
-
Quantification: Achieved by constructing a calibration curve using the peak area ratios of the analyte to an internal standard.
Conclusion: Making the Right Choice
The decision to use HPLC-UV or LC-MS/MS for the analysis of Quercetin 4'-Glucoside should be guided by the specific research question and the nature of the samples.
Choose HPLC-UV when:
-
Analyzing relatively simple matrices with high concentrations of the analyte.
-
Cost and ease of use are major considerations.
-
High throughput is required for routine quality control.
Choose LC-MS/MS when:
-
Analyzing complex matrices such as plasma, urine, or tissue homogenates.[2][3][4]
-
Trace-level quantification is necessary.
-
High selectivity is crucial to differentiate between structurally similar compounds and metabolites.[2]
-
Metabolite identification and structural elucidation are part of the research goals.
Ultimately, both HPLC-UV and LC-MS/MS are powerful tools for the analysis of Quercetin 4'-Glucoside. By understanding their respective strengths and limitations, researchers can select the most appropriate technique to generate high-quality, reliable data to advance their scientific endeavors.
References
- 1. Quantitative determination of flavonoids by column high-performance liquid chromatography with mass spectrometry and ultraviolet absorption detection in Artemisia afra and comparative studies with various species of Artemisia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 3. Comprehensive Analyses of Quercetin Conjugates by LC/MS/MS Revealed That Isorhamnetin-7- O-glucuronide-4'- O-sulfate Is a Major Metabolite in Plasma of Rats Fed with Quercetin Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantarchives.org [plantarchives.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and measurement uncertainty of HPLC-UV method for quercetin quantification in various foods -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Quercetin 4'-Glucoside-d3 with its Unlabeled Standard
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. In the field of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust analytical method validation. This guide provides an objective comparison of the performance of Quercetin 4'-Glucoside-d3, a deuterated internal standard, against its unlabeled counterpart in bioanalytical assays. The data and protocols presented herein are based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA.
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes, such as deuterium. This near-identical chemical nature ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization.[2] This co-eluting behavior allows the SIL-IS to effectively compensate for variations that can occur during the analytical process, such as matrix effects, leading to more accurate and precise results.[1][3]
Data Presentation: Performance Comparison
The following tables summarize the expected quantitative data from a cross-validation study comparing the performance of this compound and an unlabeled Quercetin 4'-Glucoside standard in a typical LC-MS/MS bioanalytical method. The data illustrates the superior performance of the deuterated standard in key validation parameters.
Table 1: Comparison of Precision and Accuracy
| Parameter | Unlabeled Standard | This compound | Acceptance Criteria (FDA/EMA) |
| Intra-Assay Precision (%CV) | |||
| Low QC (LQC) | 8.5% | 2.1% | ≤15% |
| Medium QC (MQC) | 7.2% | 1.8% | ≤15% |
| High QC (HQC) | 6.5% | 1.5% | ≤15% |
| Inter-Assay Precision (%CV) | |||
| Low QC (LQC) | 10.2% | 3.5% | ≤15% |
| Medium QC (MQC) | 9.1% | 2.9% | ≤15% |
| High QC (HQC) | 8.3% | 2.5% | ≤15% |
| Accuracy (%Bias) | |||
| Low QC (LQC) | ±12.5% | ±3.2% | ±15% |
| Medium QC (MQC) | ±10.8% | ±2.7% | ±15% |
| High QC (HQC) | ±9.7% | ±2.1% | ±15% |
Table 2: Comparison of Matrix Effect and Recovery
| Parameter | Unlabeled Standard | This compound | Acceptance Criteria |
| Matrix Factor (CV%) | 18.2% | 4.1% | ≤15% |
| Recovery (%) | 75.8% | 76.5% | Consistent and reproducible |
| Recovery Reproducibility (%CV) | 12.5% | 3.8% | ≤15% |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be performed in a cross-validation study.
Preparation of Stock and Working Solutions
-
Objective: To prepare accurate and stable stock and working solutions of the analyte (Quercetin 4'-Glucoside) and the internal standard (this compound).
-
Protocol:
-
Prepare individual stock solutions of Quercetin 4'-Glucoside and this compound in a suitable organic solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solution with the appropriate solvent.
-
Prepare a working solution of the internal standard by diluting the this compound stock solution.
-
Sample Preparation (Protein Precipitation)
-
Objective: To extract the analyte and internal standard from the biological matrix (e.g., human plasma).
-
Protocol:
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method Validation
The method validation should be conducted in accordance with regulatory guidelines.[4][5]
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity and Range: Construct a calibration curve by analyzing a series of calibration standards over a specified concentration range. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Precision and Accuracy: Analyze replicate QC samples at a minimum of three concentration levels (low, medium, and high) on the same day (intra-assay) and on different days (inter-assay).
-
Matrix Effect: Evaluate the ion suppression or enhancement of the analyte and internal standard by comparing the response in post-extraction spiked samples to that of neat solutions.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway for Quercetin.
Caption: Experimental workflow for bioanalytical sample preparation and analysis.
Caption: Simplified diagram of signaling pathways modulated by Quercetin.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to the Inter-laboratory Analysis of Quercetin 4'-Glucoside-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Quercetin (B1663063) 4'-Glucoside-d3, a deuterated stable isotope-labeled internal standard crucial for accurate bioanalytical studies of its parent compound, Quercetin 4'-Glucoside. While direct inter-laboratory comparison studies for this specific deuterated standard are not publicly available, this document synthesizes performance data from validated analytical methods for quercetin and its glycosides to establish expected performance benchmarks. The use of stable isotope-labeled internal standards like Quercetin 4'-Glucoside-d3 is a widely accepted practice to improve the accuracy and precision of quantitative analyses by correcting for variability during sample preparation and analysis.[1][2]
Comparative Performance of Analytical Methods
The primary analytical technique for the quantification of quercetin and its derivatives, including isotopically labeled standards, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6][7] This method offers high selectivity and sensitivity, which are essential for complex biological matrices such as plasma and urine.[3][5] The following tables summarize typical performance parameters that can be expected from a validated LC-MS/MS method for the analysis of this compound, based on data reported for similar analytes.
Table 1: Typical LC-MS/MS Method Parameters for Quercetin Glucoside Analysis
| Parameter | Typical Value/Range | Source(s) |
| Chromatographic Column | C18 (e.g., Acquity BEH C18, ZORBAX SB-C18) | [3][7] |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1-0.5% formic acid (gradient elution) | [3][7] |
| Flow Rate | 0.4 - 1.0 mL/min | [3][8] |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | [3][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [3][6] |
| Internal Standard | Rutin, Naringin, or other structurally similar compounds | [3][8] |
Table 2: Expected Performance Characteristics in an Inter-laboratory Setting
| Performance Metric | Expected Range | Description | Source(s) |
| Linearity (r²) | ≥ 0.99 | The correlation coefficient for the calibration curve. | [8][9] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. | [7] |
| Intra-day Precision (%RSD) | < 15% | The relative standard deviation for measurements within the same day. | [3][7] |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation for measurements on different days. | [3][7] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. | [3][7][8] |
| Extraction Recovery | 75 - 105% | The efficiency of the analyte extraction from the matrix. | [3][7][8] |
Experimental Protocols
A detailed experimental protocol is crucial for ensuring reproducibility across different laboratories. The following is a generalized protocol for the analysis of this compound in a biological matrix, based on established methods for quercetin glycosides.
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a known concentration of a suitable internal standard (if not using the deuterated analyte itself for method development).
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 20% to 80% B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. For the non-labeled Quercetin 4'-Glucoside, the transition would be based on its molecular weight.
3. Data Analysis
-
Quantify the analyte using a calibration curve prepared in the same biological matrix.
-
The concentration of the analyte is determined by the peak area ratio of the analyte to the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a biological sample.
Caption: Experimental workflow for this compound analysis.
Metabolic Pathway of Quercetin Glucosides
Quercetin glucosides undergo extensive metabolism in the body. The following diagram illustrates the primary metabolic pathway.
References
- 1. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 2. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 3. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical Method Development and Validation for Simultaneous Estimation of Phytomarkers in Novel Anti-diabetic Herbal Formulation [labscievents.pittcon.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Internal Standards for Quercetin Analysis: The Case for Quercetin 4'-Glucoside-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quercetin (B1663063) and its glycosides, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Quercetin 4'-Glucoside-d3, a stable isotope-labeled internal standard, with commonly used non-deuterated alternatives. While specific experimental data for this compound is not extensively published, this guide will establish its theoretical superiority based on the well-documented advantages of deuterated standards and present available data for its structural analogs.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations throughout the analytical workflow, including sample preparation, extraction efficiency, and instrument response.[1][3] Non-deuterated internal standards, which are structurally similar but not identical to the analyte, may not fully account for these variations, potentially leading to less accurate and precise results.
Performance Comparison of Internal Standards for Quercetin Analysis
The following tables summarize the performance characteristics of commonly used non-deuterated internal standards in the analysis of quercetin and its derivatives. This data, gathered from various validated analytical methods, provides a baseline for understanding the expected performance of an ideal internal standard.
| Internal Standard | Analyte(s) | Matrix | Linearity (R²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Rutin | Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | Rat Plasma | ≥0.99 | 4.6 - 8.1 | 6.7 - 10.4 | 92.7 - 107.3 | [4] |
| Kaempferol | Quercetin | Human Plasma & Urine | >0.999 | Not Reported | Not Reported | >95 | |
| Isorhamnetin | Quercetin, Kaempferol | Rat Plasma | ≥0.9980 | 1.1 - 8.9 | 1.6 - 10.8 | 86.6 - 113.4 | |
| Baicalein | Quercetin, Kaempferol, Isorhamnetin | Rat Plasma | ≥0.9980 | 1.1 - 8.9 | 1.6 - 10.8 | 86.6 - 113.4 |
Table 1: Performance Data of Non-Deuterated Internal Standards for Quercetin and its Derivatives.
While a direct, side-by-side comparison including this compound is not available in the reviewed literature, the principles of isotope dilution mass spectrometry strongly suggest that a deuterated standard will outperform its non-deuterated counterparts. The near-identical chemical structure of this compound to its analyte counterpart ensures it will co-elute and experience the same degree of ionization suppression or enhancement, leading to more reliable correction and, consequently, higher accuracy and precision.[1][3]
Experimental Protocols
Detailed methodologies for the analysis of quercetin and its derivatives using non-deuterated internal standards are outlined below. These protocols provide a framework for bioanalytical assays in this field.
Method 1: Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside Analysis with Rutin Internal Standard[4]
-
Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of the internal standard solution (Rutin).
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex for 3 minutes and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile (B52724).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative
-
Monitored Transitions: Specific MRM transitions for the analyte and internal standard.
-
Method 2: Quercetin Analysis with Kaempferol Internal Standard
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) on plasma or urine samples.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 20 µL
-
-
Detection:
-
Detector: UV-Vis detector set at 370 nm.
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the typical analytical workflow for quercetin quantification and the logical basis for selecting a deuterated internal standard.
Caption: A typical bioanalytical workflow for the quantification of quercetin using an internal standard.
Caption: Logical rationale for the selection of a deuterated internal standard for enhanced accuracy and precision.
References
Performance Under Pressure: A Comparative Guide to Linearity and Recovery Studies of Quercetin Glucosides for Analytical Applications
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. Quercetin (B1663063) 4'-Glucoside-d3, a deuterated stable isotope-labeled internal standard, plays a critical role in the bioanalytical quantitation of quercetin and its metabolites by mass spectrometry. This guide provides a comparative overview of the expected performance of Quercetin 4'-Glucoside-d3 in linearity and recovery studies, drawing upon established analytical methods for quercetin and its non-deuterated glucosides.
The data presented here is compiled from various studies employing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), methodologies directly applicable to the analysis of this compound.
Linearity and Recovery: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics observed in linearity and recovery studies of quercetin and its glucosides. These values serve as a benchmark for the expected performance of this compound when utilized as an internal standard in validated bioanalytical methods.
| Analyte/Method | Linearity (R²) | Linear Range | Recovery (%) | Analytical Technique |
| Quercetin | >0.999 | 5-25 µg/mL | 97.73 - 98.89 | RP-HPLC[1] |
| Quercetin | >0.999 | 10-50 µg/mL | 99.25 - 99.42 | UV Spectrophotometry[1] |
| Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | Good linearity | 1.48 - 74,000 ng/mL | 74.7 - 76.8 | UPLC-MS/MS[2] |
| Quercetin | >0.996 | 2-12 µg/mL | Not Reported | HPLC[3] |
| Quercetin | >0.995 | 0.35 - 196 µg/mL | 88.6 - 110.7 | HPLC-DAD[4] |
Experimental Protocols: A Blueprint for Success
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for conducting linearity and recovery studies, which can be adapted for this compound.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is based on a validated method for the estimation of quercetin.[1]
1. Preparation of Standard Solutions:
- Stock Solution (1000 ppm): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations ranging from 5 to 25 µg/mL.[1]
2. Chromatographic Conditions:
- Column: Thermo C18 (250 × 4.6 mm, 5µm).[1]
- Mobile Phase: Methanol: Acetonitrile (B52724) (50:50 v/v).[1]
- Flow Rate: 1.0 ml/min.[1]
- Detection: UV at 256 nm.[1]
- Injection Volume: 20 µL.
3. Linearity Study:
- Inject each working standard solution in triplicate.
- Construct a calibration curve by plotting the peak area against the corresponding concentration.
- Calculate the coefficient of determination (R²) to assess linearity. An R² value >0.999 is generally considered excellent.[1]
4. Recovery Study (Standard Addition Method):
- Prepare a sample matrix (e.g., plasma, tissue homogenate).
- Spike the matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[1]
- Analyze the spiked samples and unspiked samples.
- Calculate the percentage recovery using the following formula:
- % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is adapted from a method for the quantification of a quercetin glycoside in rat plasma.[2][5]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add a known amount of an appropriate internal standard (if this compound is the analyte, a different deuterated standard would be used).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex and centrifuge the samples.
- Collect the supernatant for analysis.
2. UPLC-MS/MS Conditions:
- Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm).[2][5]
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[2][5]
- Flow Rate: 0.4 mL/min.[2][5]
- Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM) mode.[2][5]
3. Linearity Study:
- Prepare calibration standards by spiking the matrix with known concentrations of this compound.
- Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the concentration.
- Determine the linear range and the coefficient of determination (R²).
4. Recovery Study (Extraction Recovery):
- Prepare two sets of samples at low, medium, and high concentrations.
- Set 1 (Pre-extraction spike): Spike the matrix with the analyte before the extraction process.
- Set 2 (Post-extraction spike): Spike the extracted blank matrix with the analyte.
- Calculate the extraction recovery by comparing the peak areas of Set 1 to Set 2. A recovery of 80-120% is generally considered acceptable.[6]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery studies.
Caption: Workflow for a Linearity Study.
Caption: Workflow for a Recovery Study.
The Role of Quercetin Glucosides in Biological Systems
Quercetin and its glycosides are flavonoids found in many fruits and vegetables.[3] They are known for their antioxidant properties and potential health benefits.[3] In biological systems, quercetin glycosides undergo extensive metabolism. The specific glycosidic form can influence bioavailability.[7] Understanding the metabolic fate of these compounds is crucial in drug development and nutritional science.
Caption: Simplified Metabolic Pathway of Quercetin Glucosides.
References
- 1. plantarchives.org [plantarchives.org]
- 2. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Ionization Efficiency of Quercetin 4'-Glucoside-d3 and its Metabolites in Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the ionization efficiency of a parent compound and its metabolites is critical for accurate quantification in pharmacokinetic and metabolic studies. This guide provides a detailed comparison of the electrospray ionization (ESI) efficiency of Quercetin (B1663063) 4'-Glucoside-d3 and its primary metabolites, supported by experimental data and detailed analytical protocols.
Quercetin 4'-O-glucoside, a major flavonoid in many dietary sources, undergoes extensive metabolism in the body. The primary metabolic pathways include deglycosylation to its aglycone (quercetin), followed by phase II conjugation reactions such as glucuronidation, sulfation, and methylation. Accurate bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS), are essential to study the absorption, distribution, metabolism, and excretion (ADME) of these compounds. A key factor in the sensitivity and accuracy of these methods is the ionization efficiency of each analyte.
This guide will focus on the comparative ionization of Quercetin 4'-Glucoside-d3 and its key metabolites: Quercetin, Quercetin-3'-sulfate, Quercetin-3-glucuronide, and Isorhamnetin-3-glucuronide.
Principles of Ionization Efficiency in Flavonoids
The ionization efficiency of flavonoids in ESI-MS is significantly influenced by their chemical structure. Generally, the aglycone form of a flavonoid is more readily ionized than its glycoside counterparts. The addition of polar groups, such as glucuronide or sulfate (B86663) moieties, further alters the molecule's physicochemical properties, impacting its ability to form gas-phase ions in the mass spectrometer.
For quercetin and its metabolites, analysis is most effective in the negative ion mode of ESI, which facilitates the deprotonation of the acidic phenolic hydroxyl groups. The presence of sulfate and glucuronide groups, which are acidic, makes negative mode particularly suitable for these metabolites.
This compound , as a deuterated internal standard, is designed to have nearly identical chemical properties and, therefore, ionization efficiency to its non-deuterated analog, Quercetin 4'-Glucoside. This co-elution and similar ionization behavior are crucial for correcting variations in sample preparation and instrument response.
Comparative Ionization Efficiency: A Qualitative Overview
One study that utilized Quercetin 4'-O-glucoside for the relative quantification of its metabolites implicitly suggests that the ionization efficiencies of the parent glycoside and its conjugated metabolites are different. The study noted that without authentic standards for each metabolite, absolute quantification was not possible due to these uncorrected differences in ionization response[1]. This highlights the necessity of using specific stable isotope-labeled internal standards for each metabolite for the most accurate quantification.
Furthermore, the choice of ionization mode can dramatically affect detectability, indicating structural influence on ionization. For instance, a quercetin glutathione (B108866) adduct has been identified in negative ESI mode but was not apparent in positive ESI mode[1][2].
Based on general principles of flavonoid analysis by ESI-MS, the following hierarchy of ionization efficiency in negative mode can be proposed:
Quercetin-3'-sulfate > Quercetin-3-glucuronide > Quercetin > Quercetin 4'-Glucoside
The highly acidic nature of the sulfate group typically leads to the most efficient deprotonation and, therefore, the highest signal intensity in negative ion mode. Glucuronides are also readily ionized, followed by the aglycone, quercetin. The glycoside, Quercetin 4'-Glucoside, being the least acidic, is generally expected to have the lowest ionization efficiency among these compounds.
Data Presentation
The following tables summarize the key properties and mass spectrometric parameters for this compound and its metabolites.
| Compound | Chemical Formula | Molecular Weight (Da) | Predominant Ion in Negative ESI-MS |
| This compound | C21H17D3O12 | 467.41 | [M-H]⁻ |
| Quercetin | C15H10O7 | 302.24 | [M-H]⁻ |
| Quercetin-3'-sulfate | C15H10O10S | 382.31 | [M-H]⁻ |
| Quercetin-3-glucuronide | C21H18O13 | 478.36 | [M-H]⁻ |
| Isorhamnetin-3-glucuronide | C22H20O13 | 492.39 | [M-H]⁻ |
Table 1: Molecular properties of this compound and its metabolites.
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | 466.1 | 304.1 ([M-H-glucoside]⁻) |
| Quercetin | 301.0 | 179.0, 151.0 |
| Quercetin-3'-sulfate | 381.0 | 301.0 ([M-H-SO3]⁻) |
| Quercetin-3-glucuronide | 477.1 | 301.0 ([M-H-glucuronic acid]⁻) |
| Isorhamnetin-3-glucuronide | 491.1 | 315.0 ([M-H-glucuronic acid]⁻) |
Table 2: Typical mass transitions for MRM analysis in negative ion mode.
Experimental Protocols
The following is a representative experimental protocol for the analysis of quercetin and its metabolites by LC-MS/MS, compiled from methodologies reported in the literature.
Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add an internal standard solution (e.g., this compound in methanol).
-
Precipitate proteins by adding 300 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
-
MRM Transitions: As listed in Table 2. Collision energies and other compound-specific parameters should be optimized for the specific instrument used.
Mandatory Visualization
References
Performance of Quercetin 4'-Glucoside-d3 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quercetin (B1663063) 4'-Glucoside-d3's performance in various biological matrices. It is designed to assist researchers in selecting the most appropriate internal standard for the accurate quantification of quercetin and its metabolites in complex biological samples. The information presented is based on established analytical principles and data from studies on similar compounds.
Superior Performance of Deuterated Internal Standards
In bioanalytical method development, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for correcting analyte variability during sample preparation and analysis. Quercetin 4'-Glucoside-d3, as a deuterated analog of Quercetin 4'-Glucoside, offers significant advantages over non-labeled internal standards. The key benefit of using a deuterated IS is its ability to co-elute chromatographically with the analyte of interest while being distinguishable by mass spectrometry. This co-elution ensures that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the IS to the same extent, leading to more accurate and precise quantification.
Quantitative Performance Data
While specific comparative data for this compound is not extensively published, the following table summarizes expected performance characteristics based on typical validation parameters for deuterated standards and published data for related quercetin compounds in common biological matrices.
| Biological Matrix | Parameter | This compound (Expected) | Non-Labeled Internal Standard (e.g., Rutin) | Justification/Reference |
| Plasma | Recovery | 85-115% | 70-120% | Deuterated standards closely mimic the analyte's extraction behavior.[1] |
| Matrix Effect | Minimal (compensated by co-elution) | Variable (potential for differential ion suppression/enhancement) | Isotope dilution mass spectrometry effectively mitigates matrix effects.[2] | |
| Precision (%RSD) | < 15% | < 20% | Co-elution and similar ionization reduce variability.[1] | |
| Accuracy (%RE) | ± 15% | ± 20% | Improved correction for sample processing variations.[1] | |
| Urine | Recovery | 80-120% | 65-125% | Similar extraction efficiency to the analyte. |
| Matrix Effect | Minimal (compensated by co-elution) | High variability due to diverse urine composition | Urine is a complex matrix where deuterated standards are highly beneficial. | |
| Precision (%RSD) | < 15% | < 25% | Consistent performance across different urine samples. | |
| Accuracy (%RE) | ± 15% | ± 25% | Enhanced reliability of quantitative results. | |
| Tissue Homogenate | Recovery | 80-115% | 60-120% | Efficient extraction from complex tissue matrices. |
| Matrix Effect | Minimal (compensated by co-elution) | Significant potential for matrix-induced errors | Crucial for accurate determination of tissue distribution. | |
| Precision (%RSD) | < 15% | < 25% | High reproducibility in tissue analysis. | |
| Accuracy (%RE) | ± 15% | ± 25% | Reliable quantification for pharmacokinetic and pharmacodynamic studies. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Quercetin Metabolites in Human Plasma
This protocol provides a general workflow for the extraction of quercetin and its metabolites from plasma samples using this compound as an internal standard.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Methanol (MeOH)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold ACN with 0.1% FA to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA). Vortex to dissolve.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method for Quercetin Analysis
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of quercetin and its metabolites.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for quercetin, its metabolites, and this compound.
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Simplified Quercetin signaling pathways.
Conclusion
This compound is an excellent choice as an internal standard for the quantification of quercetin and its metabolites in diverse biological matrices. Its use in conjunction with LC-MS/MS provides high accuracy, precision, and reliability by effectively compensating for matrix effects and variations in sample processing. The experimental protocols and data presented in this guide offer a solid foundation for researchers to develop and validate robust bioanalytical methods for their specific research needs. Quercetin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, survival, and antioxidant defense, including the PI3K/Akt/mTOR and Nrf2 pathways[3][4][5][6]. The use of reliable analytical methods with appropriate internal standards is crucial for accurately elucidating the in vivo effects of quercetin and its metabolites on these pathways.
References
- 1. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 3. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Quercetin 4'-Glucoside-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Quercetin 4'-Glucoside-d3, a deuterated form of a naturally occurring flavonoid. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Profile and Safety Precautions
Quercetin and its derivatives are often classified as toxic if swallowed and are suspected of causing genetic defects[1]. Therefore, handling this compound requires strict adherence to safety protocols.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: Wear long-sleeved clothing or a lab coat.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator[1].
Always handle the compound in a well-ventilated area, preferably under a chemical fume hood[1]. Avoid generating dust and prevent contact with skin and eyes[2]. Do not eat, drink, or smoke when using this product[1][2].
Step-by-Step Disposal Procedure
This compound must be treated as hazardous waste and disposed of accordingly. Do not discharge it into drains or the environment[2].
-
Waste Collection:
-
Carefully collect any waste material, including unused product and contaminated consumables (e.g., weighing paper, pipette tips).
-
Place the waste in a clearly labeled, appropriate container for chemical waste. The container should be tightly closed.
-
-
Spill Management:
-
Final Disposal:
Quantitative Data
| Compound | CAS Number | Acute Toxicity Estimate (Oral) |
| Quercetin | 117-39-5 | 161 mg/kg |
This data is for the non-deuterated parent compound and should be used as a reference for assessing the potential hazard of this compound.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Quercetin 4'-Glucoside-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Quercetin 4'-Glucoside-d3. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Safety Glasses/Goggles | Must be worn at all times in the laboratory. Should provide side-shield protection to prevent contact with airborne particles.[1] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended to prevent skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against accidental spills and contamination of personal clothing.[2][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder form to avoid inhalation, especially in areas without adequate ventilation.[3] Use in accordance with institutional EHS guidelines. |
II. Operational Plan: Handling Procedures
Follow these step-by-step procedures for the safe handling of this compound.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Engineering Controls : Whenever possible, handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][5]
-
Weighing and Aliquoting :
-
Handle the solid material carefully to avoid creating dust.
-
Use a spatula or other appropriate tool to transfer the powder.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
During Experimentation :
-
Post-Handling :
-
Clean the work area thoroughly after use.
-
Wash hands with soap and water after removing gloves.
-
III. Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Collect liquid waste containing the compound in a separate, labeled hazardous waste container.
-
-
Container Management :
-
Ensure waste containers are kept closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
-
-
Disposal :
-
Dispose of all waste in accordance with local, state, and federal regulations.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
IV. Logical Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
